Apelin-13 tritrifluoroacetate
Description
Overview of Apelin Peptide Family and Angiotensin II Receptor-Like 1 (APJ) System
The apelinergic system is a crucial signaling pathway involved in a multitude of physiological processes. mdpi.com This system is primarily composed of the apelin receptor, known as APJ, and its endogenous ligands, the apelin peptides and a more recently discovered peptide, Elabela. mdpi.comturkiyeklinikleri.com The APJ receptor, officially designated as Angiotensin II Receptor-Like 1, is a G protein-coupled receptor (GPCR) that shares structural homology with the angiotensin II type 1 receptor, though it does not bind angiotensin II. mdpi.comscispace.com
Apelin is initially produced as a 77-amino acid preproprotein. mdpi.commedchemexpress.com This precursor undergoes enzymatic cleavage to generate a 55-residue proapelin (apelin-55), which can be further processed into several shorter, biologically active isoforms. bachem.comphoenixpeptide.comnih.gov The predominant and most studied of these isoforms are named according to their amino acid length: Apelin-36 (B1139625), Apelin-17, and Apelin-13 (B560349). medchemexpress.combachem.com A pyroglutamylated form of Apelin-13, [Pyr1]-Apelin-13, is also a key bioactive isoform, noted for its increased stability. researchgate.net
The components of the apelinergic system are widely distributed throughout the body, with notable expression in the heart, lungs, kidneys, brain, adipose tissue, and blood vessels. scispace.comfrontiersin.org This widespread distribution underscores the system's diverse roles, which include the regulation of cardiovascular function, fluid homeostasis, energy metabolism, and angiogenesis. mdpi.combachem.comfrontiersin.org The system's ligands, apelin and Elabela, can activate various downstream signaling pathways, such as the PI3K/AKT and ERK1/2 pathways, to mediate their effects. mdpi.com
Apelin-13 as a Predominant Bioactive Isoform
Among the different apelin isoforms, Apelin-13 stands out as one of the most potent and biologically active forms. researchgate.netfrontiersin.org It is a 13-amino acid peptide that acts as an endogenous ligand for the APJ receptor, activating it with high affinity. targetmol.comcaymanchem.com Research has consistently shown that the C-terminal 13 amino acids of the apelin preproprotein are sufficient for binding to the APJ receptor and eliciting a biological response. researchgate.net
Studies comparing the potency of various apelin isoforms have demonstrated that Apelin-13 often exhibits a significantly higher affinity for the APJ receptor than the longer forms like Apelin-36. For instance, the EC50 value, which represents the concentration required to elicit a half-maximal response, is notably lower for Apelin-13 compared to Apelin-17 and Apelin-36. nih.govcaymanchem.com Specifically, Apelin-13 activates the APJ receptor with an EC50 value of approximately 0.37 nM, while the EC50 values for Apelin-17 and Apelin-36 are 2.5 nM and 20 nM, respectively. medchemexpress.comcaymanchem.com
Furthermore, the pyroglutamylated form, [Pyr1]-Apelin-13, is considered the major apelin isoform found in human plasma and cardiovascular tissue due to its resistance to degradation by peptidases. researchgate.netglpbio.com This enhanced stability contributes to its prominence as a key player in the physiological effects mediated by the apelinergic system. researchgate.net The direct processing of proapelin to Apelin-13 by the enzyme proprotein convertase subtilisin/kexin 3 (PCSK3 or furin) has been demonstrated, highlighting a specific pathway for its production. nih.govnih.gov
Historical Context of Apelin-13 Research
The journey to understanding Apelin-13 began with the discovery of its receptor. In 1993, a team of researchers led by O'Dowd identified and cloned a gene for an "orphan" G protein-coupled receptor due to its structural similarity to the angiotensin II receptor. scispace.commdpi.com This receptor was named APJ (Apelin Peptide Jejunum). mdpi.com For several years, the endogenous ligand for this receptor remained unknown.
The breakthrough came in 1998 when Professor Tatemoto and his colleagues isolated a novel peptide from bovine stomach extracts that was shown to be the endogenous ligand for the APJ receptor. scispace.commdpi.combioscientifica.com They named this peptide "apelin," derived from AP J e ndogenous li gan d. mdpi.com Their initial work identified several active fragments, including Apelin-36, Apelin-17, and Apelin-13. bioscientifica.com
Subsequent research quickly established the significant biological activity of these peptides, particularly the shorter isoforms. researchgate.net Early studies characterized the widespread distribution of both apelin and the APJ receptor, hinting at the system's pleiotropic physiological roles. scispace.com The identification of [Pyr1]-Apelin-13 as a major, more stable isoform in human plasma and cardiac tissue further solidified the importance of the 13-amino acid peptide in cardiovascular regulation. researchgate.netahajournals.org Over the years, research has expanded to elucidate the role of Apelin-13 and the broader apelinergic system in various pathological conditions, making it a target of interest for potential therapeutic interventions. bachem.com
Compound Information
Structure
2D Structure
Properties
Molecular Formula |
C75H114F9N23O22S |
|---|---|
Molecular Weight |
1892.9 g/mol |
IUPAC Name |
2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H111N23O16S.3C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3*3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);3*(H,6,7) |
InChI Key |
OIRYKVAVPJKHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Apelin 13 Peptide Action
Apelin-13 (B560349) Receptor Binding and Activation Profiles
The biological effects of Apelin-13 are initiated by its binding to and activation of a specific cell surface receptor, which triggers a series of downstream events.
Apelin-13 functions as an endogenous ligand for the APJ receptor, a Class A G protein-coupled receptor (GPCR). nih.govoup.commedchemexpress.com Structurally similar to the angiotensin II type 1 receptor (AT1), the APJ receptor remained an "orphan" receptor until the isolation of apelin from bovine stomach extracts. nih.gov The binding of Apelin-13 to the APJ receptor is a high-affinity interaction, with studies reporting an EC50 value of approximately 0.37 nM for receptor activation. medchemexpress.com This interaction is crucial for initiating the receptor's conformational change, which in turn allows it to couple with and activate intracellular heterotrimeric G proteins. nih.govahajournals.org Research has shown that the positive charge and hydrophobic residues of the Apelin-13 peptide are critical for its interaction with the APJ receptor. nih.gov Upon binding, the APJ receptor can couple to several types of G proteins, most notably the Gi and Gq families, leading to the modulation of various second messenger systems. researchgate.netnih.govahajournals.org For instance, coupling to Gi proteins typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govfrontiersin.orgahajournals.org
Apelin-13 is a potent agonist of the APJ receptor. oup.com As a balanced agonist, it is capable of activating both G protein-dependent pathways and β-arrestin-mediated signaling cascades. patsnap.com The activation of G protein pathways is considered the canonical signaling mechanism for many of the peptide's acute physiological effects. However, the APJ receptor system is also a prime example of "biased agonism" or "functional selectivity," a phenomenon where different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways. nih.govmdpi.com
This biased signaling has significant implications. While G protein activation (e.g., via Gαi) is linked to beneficial effects like improved cardiac contractility, the recruitment of β-arrestin is primarily associated with receptor desensitization, internalization, and the activation of G protein-independent signaling pathways, such as aspects of the ERK pathway. nih.govyoutube.com Some studies suggest that different apelin isoforms may naturally exhibit some degree of bias. For example, apelin-36 (B1139625) has been shown to preferentially couple the APJ receptor to the Gαi2 subunit compared to apelin-13. nih.gov The development of synthetic biased agonists that selectively activate the G protein pathway while minimizing β-arrestin recruitment is an active area of research, aiming to prolong the therapeutic signal without causing rapid receptor desensitization. patsnap.comfrontiersin.org
| Ligand | Primary Signaling Pathway Activated | β-Arrestin Recruitment | Receptor Internalization | Key Characteristic |
|---|---|---|---|---|
| Apelin-13 | G protein (Gαi/Gαq) and β-arrestin | Yes | Yes | Balanced Agonist patsnap.com |
| CMF-019 | G protein (Gαi) | Minimal | Minimal | G protein-Biased Agonist frontiersin.org |
| WN561 | G protein | No | Not specified | G protein-Biased Agonist patsnap.com |
Intracellular Signaling Cascades Modulated by Apelin-13 Peptide
Following APJ receptor activation, Apelin-13 modulates several key intracellular signaling pathways that are central to cellular function, including proliferation, survival, metabolism, and hypertrophy.
A prominent signaling route activated by Apelin-13 is the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway. researchgate.netnih.govnih.gov Upon APJ receptor activation, PI3K is recruited and activated, leading to the phosphorylation and subsequent activation of Akt. researchgate.net This pathway is crucial for mediating many of Apelin-13's effects on cell growth, survival, and metabolism. nih.govnih.gov For example, in cardiomyocytes, activation of the PI3K/Akt pathway by Apelin-13 has been shown to promote cellular hypertrophy. oup.comnih.gov This involves the downstream activation of effectors like the mammalian target of rapamycin (B549165) (mTOR) and p70S6 kinase (p70S6K). oup.comnih.govnih.gov Studies have demonstrated that the hypertrophic effects of Apelin-13 can be attenuated by inhibitors of PI3K (e.g., LY294002) and Akt, confirming the pathway's central role. oup.comnih.govportlandpress.com Furthermore, this pathway is implicated in improving glucose metabolism and protecting against oxidative stress. nih.govportlandpress.com
Apelin-13 is a potent activator of the Extracellular Signal-Regulated Kinase (ERK) and other Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov The activation of ERK1/2 is a common downstream event following APJ receptor coupling to both Gi and Gq/11 proteins. researchgate.netnih.gov This activation can occur through various upstream mediators, including Protein Kinase C (PKC). researchgate.netresearchgate.net Research in human embryonic kidney 293 (HEK293) cells overexpressing the human APJ receptor showed that Apelin-13 induces a dose-dependent phosphorylation of ERK1/2, with significant activation observed at 10 nM and maximal activation at 100 nM. nih.gov This signaling cascade is linked to the regulation of cell proliferation, migration, and invasion. nih.govspandidos-publications.com For instance, in MCF-7 breast cancer cells, Apelin-13-induced proliferation and invasion were found to be dependent on ERK1/2 phosphorylation. spandidos-publications.com The PI3K/Akt pathway can also act upstream of or in concert with the ERK pathway to regulate cellular processes. oup.comnih.gov
Apelin-13 also modulates cellular energy homeostasis through the activation of the AMP-Activated Protein Kinase (AMPK) pathway. nih.govmdpi.com AMPK acts as a cellular energy sensor, and its activation by Apelin-13 has been observed in various cell types. mdpi.comresearchgate.net The activation of AMPK can lead to the inhibition of anabolic pathways and the stimulation of catabolic processes to restore cellular energy balance. mdpi.com A key downstream target of AMPK is the mTOR signaling pathway; AMPK activation can inhibit mTOR, which in turn can induce autophagy. nih.govmdpi.commdpi.com In HL-1 atrial muscle cells, Apelin-13 was shown to reverse the effects of angiotensin II on certain cellular proteins via the AMPK/mTOR signaling pathway. nih.gov This pathway is also involved in the neuroprotective effects of Apelin-13, where it can stimulate autophagy and protect against neurotoxicity. mdpi.com
| Signaling Pathway | Key Mediators | Primary Cellular Functions Regulated by Apelin-13 | Reference Inhibitors Used in Studies |
|---|---|---|---|
| PI3K/Akt | PI3K, Akt, mTOR, p70S6K | Cell hypertrophy, survival, proliferation, glucose metabolism. oup.comnih.govnih.govnih.gov | LY294002 (PI3K inhibitor) oup.comnih.govnih.gov |
| ERK/MAPK | PKC, ERK1/2 | Cell proliferation, migration, invasion. nih.govnih.govspandidos-publications.com | PD98059 (ERK1/2 inhibitor) oup.comspandidos-publications.com |
| AMPK | AMPK, mTOR, ULK1 | Autophagy, energy homeostasis, regulation of metabolism. nih.govmdpi.com | Compound C (AMPK inhibitor) nih.govmdpi.com |
Wnt/β-catenin Signaling Involvement
Emerging evidence suggests that Apelin-13 can modulate the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and development. nih.govyoutube.comyoutube.com Studies have indicated that Apelin can enhance the osteogenic differentiation of human bone marrow mesenchymal stem cells, at least in part, through the activation of the Wnt/β-catenin signaling pathway. nih.gov In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. youtube.comyoutube.com Once in the nucleus, β-catenin acts as a transcriptional coactivator, influencing the expression of target genes. Apelin-13's interaction with this pathway highlights its potential role in tissue regeneration and repair.
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
Apelin-13 has been shown to exert regulatory effects on the Nuclear Factor-kappa B (NF-κB) pathway, a key player in inflammatory responses, immune function, and cell survival. researchgate.netnih.govnih.gov Research indicates that Apelin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines. nih.govnih.gov For instance, in models of pancreatitis, apelin was found to inhibit the up-regulation of pancreatic tumor necrosis factor α, macrophage inflammatory protein-1 α/β, and IL-1β expression by suppressing NF-κB activation. nih.gov This inhibitory effect may be mediated through the prevention of IκB degradation and the reduction of protein kinase C phosphorylation. nih.gov Furthermore, some studies suggest that the binding of apelin-13 to its receptor can prompt the expression of NF-κB, which in turn can intensify the manifestation of chemotactic pro-inflammatory molecules. nih.gov This dual regulatory capacity underscores the context-dependent role of Apelin-13 in modulating inflammatory processes.
Nitric Oxide Synthase (eNOS)/cGMP Pathway
The vasodilatory effects of Apelin-13 are, in part, mediated through the activation of the endothelial nitric oxide synthase (eNOS)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. researchgate.netnih.govnih.govacs.orgaging-us.com Upon binding to the APJ receptor on endothelial cells, Apelin-13 can stimulate eNOS, leading to the production of nitric oxide (NO). researchgate.netnih.gov NO then activates soluble guanylate cyclase, which increases the levels of cGMP, a second messenger that promotes smooth muscle relaxation and vasodilation. aging-us.com Studies have demonstrated that Apelin-13 can promote the production of nitric oxide, which can be beneficial in conditions like diabetic nephropathy by alleviating fibrosis of kidney tissues. nih.gov The activation of this pathway is a key mechanism underlying Apelin-13's cardiovascular effects.
Gαi and Gαq Protein Coupling and Signaling Bias
The APJ receptor, upon activation by Apelin-13, couples to heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes. researchgate.netnih.govresearchgate.netbiomolther.org This coupling initiates distinct downstream signaling cascades. Gαi activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gαq activation stimulates phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. biomolther.org
Interestingly, the concept of "biased signaling" or "functional selectivity" has emerged in the context of the apelin/APJ system. nih.govbiomolther.orgahajournals.orgpatsnap.com This refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. For example, certain synthetic apelin receptor agonists have been designed to be G-protein biased, showing a preference for G-protein-mediated signaling over β-arrestin recruitment. ahajournals.orgpatsnap.com This biased agonism could have therapeutic implications, allowing for the selective activation of beneficial signaling pathways.
| Research Finding | Signaling Pathway Bias | Reference |
| The mutant 183MDYS186-AAAA in ECL2 of the APJ receptor showed Gi-biased signaling upon stimulation with apelin-13. | Gi-biased | nih.gov |
| The mutant 268KTL270-AAA in ECL3 of the APJ receptor showed Gq biasing upon stimulation with apelin-13. | Gq-biased | nih.gov |
| The synthetic apelin analogue MM07 was identified as a biased agonist with a ~350- to 1300-fold bias for the G-protein pathway over β-arrestin pathways. | G-protein biased | ahajournals.org |
β-Arrestin Recruitment and Receptor Internalization Dynamics
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the APJ receptor. nih.govfrontiersin.orgnih.gov This recruitment plays a crucial role in receptor desensitization by uncoupling the receptor from G proteins and initiating its internalization via clathrin-coated pits. nih.gov The dynamics of β-arrestin recruitment and subsequent receptor trafficking can be ligand-dependent. researchgate.net
Studies have shown that different apelin isoforms can induce distinct patterns of receptor internalization and recycling. For instance, internalization of the apelin receptor by apelin-13 is characterized by a transient association with β-arrestins and rapid recycling back to the cell surface. researchgate.net In contrast, other isoforms like apelin-36 may lead to a more sustained β-arrestin interaction and target the receptor for lysosomal degradation. nih.govresearchgate.net This differential regulation of receptor trafficking provides another layer of complexity to Apelin-13 signaling.
| Ligand | β-Arrestin Interaction | Receptor Fate | Reference |
| Apelin-13 | Transient | Rapid recycling to cell surface | researchgate.net |
| Apelin-36 | Sustained | Trafficked with β-arrestin1 to intracellular compartments for lysosomal degradation | nih.govresearchgate.net |
Apelin-13 Peptide Modulation of Core Cellular Processes
Apelin-13's influence extends to the regulation of fundamental cellular processes, with a notable impact on programmed cell death, or apoptosis.
Regulation of Cellular Apoptosis in Research Models
Apelin-13 has demonstrated a significant role in modulating apoptosis, often exhibiting protective, anti-apoptotic effects in various research models. nih.govnih.govscispace.comcellmolbiol.orgresearchgate.net In models of cerebral ischemia/reperfusion injury, Apelin-13 treatment has been shown to alleviate neuronal apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and decreasing the expression of cleaved caspase-3. nih.gov Similarly, in cardiomyocytes, Apelin-13 has been found to inhibit nicotine-induced apoptosis and oxidative stress. cellmolbiol.org
Conversely, some studies have reported pro-apoptotic effects of Apelin-13. For example, amidated apelin-13 was found to promote the apoptosis of adipocytes by inhibiting Bcl-2 and increasing the expression of caspase-3. nih.gov This suggests that the effect of Apelin-13 on apoptosis is cell-type and context-dependent. The mechanisms underlying these effects often involve the activation of pro-survival signaling pathways such as the PI3K/Akt and ERK/MAPK pathways. researchgate.net
| Research Model | Effect of Apelin-13 on Apoptosis | Key Molecular Changes | Reference |
| 3T3-L1 preadipocytes and DOI model rats | Promotes apoptosis | Decreased Bcl-2, Increased caspase-3 | nih.gov |
| Cerebral ischemia/reperfusion injury (rat model and SH-SY5Y cells) | Inhibits apoptosis | Increased Bcl-2/Bax ratio, Decreased cleaved caspase-3 | nih.gov |
| Nicotine-induced injury in H9c2 cardiomyocytes | Inhibits apoptosis | Increased Bcl-2, Decreased Bax and Caspase-3 | cellmolbiol.org |
| Doxorubicin-induced cardiotoxicity | Protects against apoptosis | Reduced caspase-3 activation | researchgate.net |
Influence on Autophagy Mechanisms
Apelin-13 has been identified as a significant regulator of autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via lysosomes. Research indicates that Apelin-13 can inhibit autophagy in various cell types, often through the activation of specific signaling pathways.
In cardiomyocytes, for instance, exogenous Apelin-13 has been shown to attenuate glucose deprivation-induced autophagy. nih.gov This inhibitory effect is mediated by the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov The activation of this pathway leads to a decrease in the formation of autophagosomes and a reduction in the LC3-II/LC3-I ratio, a key marker of autophagic activity. nih.gov Studies have also demonstrated that Apelin-13 can increase the expression of Connexin-43 (Cx43) in non-myocytic cardiac cells by inhibiting autophagy through the Akt/mTOR pathway. mdpi.com This is supported by the upregulation of p62 and LC3I, which is indicative of autophagy inhibition. mdpi.com
Furthermore, Apelin-13 has been observed to protect PC12 cells against methamphetamine-induced autophagy and apoptosis. researchgate.net In the context of hypoxic pulmonary hypertension, Apelin-13 treatment has been found to decrease the level of autophagy in rat pulmonary arterial smooth muscle cells (PASMCs), thereby inhibiting their proliferation. scienceopen.com This effect is also linked to the activation of the PI3K/Akt/mTOR signaling pathway. scienceopen.com The regulatory role of Apelin-13 in autophagy underscores its potential as a therapeutic target in conditions where autophagic dysregulation is a contributing factor. nih.gov
| Cell Type | Condition | Effect of Apelin-13 | Key Signaling Pathway | Reference |
|---|---|---|---|---|
| Rat Cardiomyocytes | Glucose Deprivation | Inhibits autophagy | PI3K/Akt/mTOR | nih.gov |
| Non-Myocytic Cardiac Cells | - | Inhibits autophagy, increases Connexin-43 | Akt/mTOR | mdpi.com |
| PC12 Cells | Methamphetamine-induced stress | Inhibits autophagy | - | researchgate.net |
| Rat Pulmonary Arterial Smooth Muscle Cells | Hypoxia | Inhibits autophagy | PI3K/Akt/mTOR | scienceopen.com |
Mechanisms of Oxidative Stress Attenuation
Apelin-13 demonstrates significant protective effects against cellular damage by mitigating oxidative stress. It achieves this by modulating various enzymatic and non-enzymatic antioxidant systems and by suppressing the production of reactive oxygen species (ROS).
In the context of myocardial infarction-induced heart failure in rats, Apelin-13 has been shown to attenuate oxidative stress by inhibiting the PI3K/Akt signaling pathway. portlandpress.com This leads to a reduction in NADPH oxidase activity and superoxide (B77818) anion levels in cardiac fibroblasts. portlandpress.com Similarly, in human lens epithelial cells (HLECs) exposed to hydrogen peroxide (H₂O₂), Apelin-13 pretreatment was found to reduce ROS production, inhibit DNA damage, and suppress apoptosis. nih.gov This protective effect is mediated through the APJ receptor and involves the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax and Caspase-3. nih.gov
Further research highlights the ability of Apelin-13 to enhance the activity of antioxidant enzymes. In a model of ethanol-induced neuronal injury, Apelin-13 administration increased the activity of antioxidant enzymes and the concentration of glutathione, while reducing lipid peroxidation. mdpi.com In adipocytes, Apelin-13 suppresses the production and release of ROS through its interaction with the APJ receptor, suggesting a role in mitigating obesity-related oxidative stress. ntu.edu.sg Studies on a chronic asthma model also indicate that Apelin-13 can alleviate oxidative stress. citedrive.com
| Cell/Tissue Type | Model/Condition | Effect of Apelin-13 | Key Mechanisms | Reference |
|---|---|---|---|---|
| Rat Cardiac Fibroblasts | Myocardial Infarction | Attenuates oxidative stress | Inhibition of PI3K/Akt pathway, reduced NADPH oxidase activity | portlandpress.com |
| Human Lens Epithelial Cells | H₂O₂-induced oxidative stress | Inhibits oxidative damage and apoptosis | APJ receptor-mediated, increased Bcl-2, decreased Bax and Caspase-3 | nih.gov |
| Rat Hippocampus | Ethanol-induced neurotoxicity | Reduces oxidative stress | Increased antioxidant enzyme activity and glutathione | mdpi.com |
| Adipocytes | - | Suppresses ROS production | APJ receptor-mediated | ntu.edu.sg |
| Mouse Lung Tissue | Chronic Asthma Model | Alleviates oxidative stress | - | citedrive.com |
Anti-inflammatory and Immunomodulatory Research Findings
Apelin-13 exerts potent anti-inflammatory and immunomodulatory effects by regulating the production of inflammatory cytokines and modulating the activity of immune cells.
In macrophages treated with lipopolysaccharide (LPS), a potent inflammatory stimulus, Apelin-13 has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netdovepress.com This anti-inflammatory action is mediated, at least in part, by inhibiting oxidative stress. researchgate.net In a mouse model of LPS-induced acute lung injury, Apelin-13 treatment attenuated lung inflammation and reduced the infiltration of inflammatory cells. dovepress.com
Furthermore, Apelin-13 has demonstrated neuroprotective effects by suppressing pro-inflammatory responses. researchgate.net In SH-SY5Y cells, Apelin-13 treatment mitigated the cytotoxic effects of D-glutamic acid by reducing the levels of IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-10 and transforming growth factor-beta 1 (TGF-β1). researchgate.net The anti-inflammatory effects of Apelin-13 are also evident in its ability to regulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This has been observed in the context of spinal cord injury repair. researchgate.net Studies have also pointed to the involvement of the PI3K/Akt signaling pathway in the anti-inflammatory actions of Apelin-13. frontiersin.org
| Cell/Animal Model | Condition | Effect of Apelin-13 | Key Findings | Reference |
|---|---|---|---|---|
| LPS-treated Macrophages | Inflammation | Suppresses pro-inflammatory cytokine release | Reduced TNF-α, IL-1β, IL-6 | researchgate.netdovepress.com |
| Mouse Model of Acute Lung Injury | LPS-induced inflammation | Attenuates lung inflammation | Reduced inflammatory cell infiltration | dovepress.com |
| SH-SY5Y Cells | D-glutamic acid-induced cytotoxicity | Reduces neuroinflammation | Decreased IL-1β, TNF-α; Increased IL-10, TGF-β1 | researchgate.net |
| Spinal Cord Injury Model | Neuroinflammation | Promotes repair | Regulates macrophage M1/M2 polarization | researchgate.net |
Impact on Cell Proliferation and Migration
Apelin-13 plays a crucial role in regulating cell proliferation and migration, processes that are vital for tissue development, repair, and various pathological conditions. The effects of Apelin-13 on these cellular processes are often cell-type specific and mediated by distinct signaling pathways.
In human retinal pigment epithelial (RPE) cells, Apelin-13 has been shown to promote proliferation and migration, actions that are mediated through the PI3K/Akt and MEK/Erk signaling pathways. nih.gov Similarly, in rat vascular smooth muscle cells (VSMCs), Apelin-13 induces proliferation and migration by upregulating the expression of Early growth response factor-1 (Egr-1). nih.gov This peptide also promotes the proliferation and migration of human retinal microvascular endothelial cells (HRMECs) in a dose-dependent manner. researchgate.net
Conversely, in other contexts, Apelin-13 can inhibit cell proliferation and migration. For instance, in rat pulmonary arterial smooth muscle cells under hypoxic conditions, exogenous Apelin-13 was found to inhibit proliferation and migration by regulating the level of autophagy. scienceopen.com In periodontal ligament (PDL) cells, Apelin-13 was able to counteract the inhibitory effects of the periodontal pathogen Fusobacterium nucleatum on cell migration, suggesting a restorative role in wound healing. mdpi.com
| Cell Type | Effect of Apelin-13 | Key Signaling Pathway/Mechanism | Reference |
|---|---|---|---|
| Human Retinal Pigment Epithelial (RPE) Cells | Promotes proliferation and migration | PI3K/Akt and MEK/Erk | nih.gov |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Induces proliferation and migration | Upregulation of Egr-1 | nih.gov |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | Promotes proliferation and migration | - | researchgate.net |
| Rat Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Inhibits proliferation and migration (under hypoxia) | Regulation of autophagy | scienceopen.com |
| Periodontal Ligament (PDL) Cells | Counteracts inhibition of migration | - | mdpi.com |
Physiological Systemic Roles of Apelin 13 Peptide in Preclinical Research Models
Cardiovascular System Research
Apelin-13 (B560349), an endogenous peptide, has been the subject of extensive preclinical research to elucidate its multifaceted roles within the cardiovascular system. These investigations, primarily conducted in animal models, have unveiled its significant involvement in critical physiological and pathophysiological processes, including the formation of new blood vessels, regulation of heart muscle contractility, control of vascular tone, and modulation of the heart's response to injury and disease.
Apelin-13, acting through its receptor APJ, is a recognized participant in the process of angiogenesis, the formation of new blood vessels. arvojournals.org Studies have shown that the apelin/APJ system is highly expressed during embryonic development and in postnatal retinal blood vessel formation, highlighting its fundamental role in vascular growth. nih.gov In pathological conditions, such as ischemia-induced retinopathy, the APJ receptor is upregulated, suggesting its involvement in disease-related neovascularization. arvojournals.org
Preclinical studies have demonstrated that Apelin-13 can promote the proliferation and migration of endothelial cells, which are key steps in angiogenesis. nih.gov For instance, in a mouse model of myocardial infarction, administration of Apelin-13 was found to increase myocardial capillary and arteriole density. nih.gov This was associated with an upregulation of crucial angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, as well as angiopoietin-1 (Ang-1). nih.govnwpii.com In vitro experiments have further shown that Apelin-13 enhances the migration, proliferation, and formation of capillary-like tubes by retinal endothelial cells. researchgate.net
Conversely, the inhibition of the apelin/APJ system has been shown to reduce pathological neovascularization. In a rat laser model of choroidal neovascularization (CNV), a condition characterized by abnormal blood vessel growth in the eye, an Apelin-13 antagonist significantly reduced the size of neovascular lesions. arvojournals.org Similarly, in mouse models of CNV, genetic deficiency of either apelin or its receptor APJ resulted in a significant decrease in the size of CNV lesions. arvojournals.org These findings suggest that the apelin/APJ system contributes to the development of pathological neovascularization. arvojournals.orgnih.gov
Interactive Table: Research Findings on Apelin-13 and Angiogenesis
Apelin-13 is recognized as a potent positive inotropic agent, meaning it enhances the contractility of the heart muscle. ahajournals.orgnih.gov This effect has been consistently observed in various preclinical models, including both normal and failing hearts. ahajournals.org In vivo studies in rats have demonstrated that the infusion of apelin significantly increases myocardial contractility, evidenced by a rise in stroke volume and preload recruitable stroke work, without altering the left ventricular end-diastolic volume. ahajournals.org This indicates a direct enhancement of the heart's pumping capacity.
The positive inotropic effects of Apelin-13 are also evident in models of heart failure. In rats with heart failure following myocardial infarction, apelin administration improved cardiac contractility and diastolic function. ahajournals.org The mechanisms underlying these inotropic effects are complex and involve multiple signaling pathways within cardiomyocytes. encyclopedia.pub Research suggests that Apelin-13's actions are mediated through pathways involving phospholipase C (PLC), protein kinase C (PKC), and ERK1/2. nih.govencyclopedia.pub Some studies also point to the involvement of Gi/o proteins and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). nih.govencyclopedia.pub
It is noteworthy that while many studies in rodent models have shown a direct positive inotropic effect, research in larger animal models like dogs and pigs has yielded different results. In these models, [Pyr1]apelin-13 did not appear to directly influence myocardial contractility. nih.govphysiology.org Instead, the observed increases in cardiac output were suggested to be secondary to reductions in peripheral vascular resistance. physiology.org This highlights potential species-specific differences in the cardiovascular actions of apelin peptides.
Apelin-13 exhibits a dual role in the regulation of vascular tone, capable of inducing both vasodilation and vasoconstriction depending on the specific vascular bed and the state of the endothelium. nih.govahajournals.org
The vasodilatory effect of Apelin-13 is primarily endothelium-dependent. researchgate.net In many preclinical models, this relaxation of blood vessels is mediated by the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO). nih.govresearchgate.net Intravenous administration of apelin has been shown to lower blood pressure in normotensive rats, an effect that is abolished by the inhibition of NO synthase. nih.gov This NO-dependent vasodilation has been observed in various vascular beds, including the coronary arteries. nih.gov
In the aftermath of cardiac injury, such as a myocardial infarction, the heart undergoes a process of remodeling which often involves the development of cardiac fibrosis—the excessive deposition of extracellular matrix proteins. This fibrosis can lead to stiffening of the heart muscle and progressive heart failure. Preclinical studies have identified Apelin-13 as a potential inhibitor of adverse cardiac remodeling and fibrosis. ahajournals.orgnih.gov
In rat models of myocardial infarction, treatment with Apelin-13 has been shown to significantly decrease the percentage of cardiac fibrosis. spandidos-publications.com This anti-fibrotic effect is associated with the downregulation of key pro-fibrotic molecules. For instance, Apelin-13 treatment has been found to reduce the elevated levels of transforming growth factor-β (TGF-β), connective tissue growth factor (CTGF), and collagen I in the heart tissue of rats with myocardial infarction. nih.govspandidos-publications.com
Interactive Table: Effects of Apelin-13 on Cardiac Fibrosis and Remodeling
Myocardial ischemia-reperfusion (I/R) injury is a significant clinical problem where the restoration of blood flow to an ischemic area of the heart paradoxically causes further damage. A substantial body of preclinical evidence suggests that Apelin-13 has potent cardioprotective effects against I/R injury. physiology.orgnih.gov Administration of Apelin-13, particularly at the time of reperfusion, has been shown to reduce the size of the myocardial infarct in various rodent models. encyclopedia.pubproquest.comnih.gov
The protective mechanisms of Apelin-13 in I/R injury are multifactorial. One key mechanism is the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway, which includes the activation of PI3K-Akt and ERK signaling pathways. physiology.orgproquest.comnih.gov Inhibition of these pathways has been shown to abolish the cardioprotective effects of Apelin-13. proquest.comnih.gov Furthermore, Apelin-13 has been demonstrated to inhibit endoplasmic reticulum (ER) stress-dependent apoptotic pathways, which are activated during I/R injury. physiology.orgnih.gov This anti-apoptotic effect contributes significantly to the preservation of cardiomyocytes. physiology.org
Another important aspect of Apelin-13's cardioprotective action is its effect on the mitochondrial permeability transition pore (MPTP). The opening of the MPTP is a critical event in cell death following reperfusion. Studies have shown that both Apelin-13 and Apelin-36 (B1139625) can delay the opening of the MPTP, thereby protecting the mitochondria and the cell. proquest.comnih.gov In diabetic rat models, Apelin-13 has also been observed to have protective effects against myocardial I/R injury. aybu.edu.tr
The beneficial effects of Apelin-13 on myocardial contractility, vascular tone, and cardiac remodeling have positioned it as a potential therapeutic agent for heart failure. In preclinical models of heart failure, such as those induced by myocardial infarction or pressure overload, administration of Apelin-13 has been shown to improve cardiac function and hemodynamics. ahajournals.orgnih.gov For example, in rats with post-infarction heart failure, Apelin-13 increased cardiac output and stroke volume. ahajournals.org In Dahl salt-sensitive hypertensive rats with end-stage heart failure, chronic infusion of [Pyr1]-apelin-13 ameliorated cardiac dysfunction and remodeling. jst.go.jp
The therapeutic potential of Apelin-13 in heart failure is also linked to its ability to counteract the detrimental effects of the renin-angiotensin system. oup.com Furthermore, the apelin system itself is dysregulated in heart failure, with expression levels of both apelin and its receptor being altered as the disease progresses, suggesting that supplementing with exogenous apelin could be a viable strategy. oup.com
Metabolic Regulation Research
Apelin-13, an active isoform of the apelin peptide, has emerged as a significant regulator of various metabolic processes in preclinical research. frontiersin.org It is recognized as an adipokine, a signaling molecule from adipose tissue, that plays a crucial role in systemic energy balance. frontiersin.org Studies involving animal and cellular models have elucidated its involvement in glucose and lipid metabolism, as well as energy homeostasis, highlighting its potential as a subject for further metabolic research. frontiersin.orgfrontiersin.org
Preclinical investigations have consistently demonstrated the influence of Apelin-13 on glucose metabolism and insulin (B600854) sensitivity. Administration of Apelin-13 in animal models has been shown to improve insulin sensitivity and reduce blood glucose concentrations. nih.govphysiology.org In apelin-deficient mice, diminished insulin sensitivity was observed, a condition that was reversed with the administration of Apelin-13. nih.gov Furthermore, studies on cultured C2C12 myotubes, a model for skeletal muscle, revealed that Apelin-13 increased glucose uptake. physiology.orgnih.gov This effect is partly mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. physiology.org In diabetic rat models, Apelin-13 administration led to decreased fasting plasma glucose and fasting insulin levels. nih.govspandidos-publications.com The peptide also enhances glucose utilization in insulin-sensitive tissues like the soleus muscle. nih.gov
Table 1: Effects of Apelin-13 on Glucose Homeostasis and Insulin Sensitivity in Preclinical Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Apelin-deficient mice | Diminished insulin sensitivity, which was improved by Apelin-13 administration. | nih.gov |
| C2C12 myotubes | Increased glucose uptake and Akt phosphorylation. | physiology.orgnih.gov |
| High-fat diet diabetic rats | Improved insulin sensitivity and reduced blood glucose concentrations. | nih.gov |
| Normal and high-fat fed rats | Improved acute glucose tolerance. | nih.gov |
| db/db mice (obese diabetic) | Improved insulin sensitivity following Apelin-13 administration. | nih.gov |
Apelin-13 has demonstrated a dual role in the regulation of lipid metabolism, influencing both the breakdown of fats (lipolysis) and the formation of fat cells (adipogenesis). In vitro studies using 3T3-L1 adipocytes, a common cell line for studying fat cell biology, have shown that Apelin-13 can inhibit adipogenic differentiation. nih.govscienceopen.com This anti-adipogenic effect is linked to the regulation of key transcription factors such as PPARγ. nih.gov Furthermore, Apelin-13 has been found to promote lipolysis by regulating the expression of perilipin, a protein that coats lipid droplets in adipocytes. nih.govscienceopen.com In a rat model of type 2 diabetes induced by a high-fat diet, Apelin-13 administration resulted in a reduction of serum total cholesterol, triglycerides, and LDL-C, while increasing HDL-C levels. frontiersin.org Some research indicates that apelin can inhibit lipolysis through a pathway involving Gq, Gi, and AMPK in isolated rodent adipocytes. nih.gov This suggests a complex, context-dependent role for Apelin-13 in lipid metabolism.
Table 2: Apelin-13's Role in Lipid Metabolism
| Process | Model System | Observed Effect of Apelin-13 | Mechanism | Reference(s) |
|---|---|---|---|---|
| Adipogenesis | 3T3-L1 adipocytes | Inhibition | Regulation of PPARγ expression | nih.govscienceopen.com |
| Lipolysis | 3T3-L1 adipocytes | Promotion | Regulation of perilipin expression | nih.govscienceopen.com |
| Lipolysis | Isolated rodent adipocytes | Inhibition | Involvement of Gq, Gi, and AMPK pathways | nih.gov |
| Lipid Profile | High-fat diet-fed rats | Improvement | Reduced total cholesterol, triglycerides, LDL-C; Increased HDL-C | frontiersin.org |
Apelin-13 has been shown to influence energy expenditure and mitochondrial function in various preclinical models. Chronic treatment with apelin has been observed to increase muscle oxidative capacity and mitochondrial biogenesis. frontiersin.org This is associated with an increased expression of peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α), a key regulator of mitochondrial biogenesis. frontiersin.org In chow-fed mice, apelin treatment led to higher rectal temperature and oxygen consumption, which was linked to increased expression of mitochondrial uncoupling protein 1 (UCP1) in brown adipose tissue. frontiersin.org Apelin may also modulate body adiposity by increasing energy expenditure through the activation of uncoupling proteins 1 and 3. plos.org Furthermore, Apelin-13 has been shown to protect mitochondrial function in cochlear hair cells under high glucose conditions by inhibiting ER stress. sciltp.com
Apelin-13 has been investigated for its potential roles in various forms of diabetes in animal models. In a rat model of type 2 diabetes, Apelin-13 administration ameliorated metabolic and cardiovascular disorders. nih.govspandidos-publications.com Specifically, it improved hyperglycemia, insulin resistance, and dyslipidemia. spandidos-publications.com In streptozotocin-induced type 1 diabetes models, daily administration of Apelin-13 improved insulin sensitivity and lowered plasma glucose. nih.gov Research in a mouse model of gestational diabetes mellitus has shown that Apelin-13 can improve glucose and lipid metabolism and reduce oxidative stress and inflammation through the PI3K/Akt pathway. frontiersin.org Stable analogues of Apelin-13 have demonstrated promising antidiabetic effects in mice with diet-induced obesity and diabetes. plos.org In a rat model of diabetic nephropathy, Apelin-13 treatment decreased blood glucose levels and increased insulin levels. nih.gov
Preclinical studies suggest that Apelin-13 plays a regulatory role in bone metabolism. It has been shown to participate in bone homeostasis, with research indicating its potential therapeutic value in conditions like osteoporosis. nih.gov In vitro experiments have revealed that apelin enhances osteoblast proliferation and inhibits their apoptosis. mdpi.com Apelin-13 has been found to promote osteoblast multiplication by triggering the PI3K/Akt pathway and enhancing JNK phospho-activation. aginganddisease.org Conversely, it inhibits the formation and bone-resorbing activity of osteoclasts. aginganddisease.org In ovariectomized rats, a model for postmenopausal osteoporosis, Apelin-13 treatment restored bone mass and microstructure. nih.gov It also activated mitophagy in bone marrow mesenchymal stem cells (BMSCs), which helped to ameliorate oxidative stress and restore their osteogenic function. nih.gov
Table 3: Preclinical Findings on Apelin-13 and Bone Metabolism
| Cell/Model Type | Effect of Apelin-13 | Underlying Mechanism | Reference(s) |
|---|---|---|---|
| Human osteoblasts | Enhanced proliferation, inhibited apoptosis | Activation of PI3K/Akt pathway | mdpi.com |
| Osteoblasts | Promoted multiplication | Triggering of PI3K/Akt and JNK pathways | aginganddisease.org |
| Osteoclasts | Inhibited formation and bone resorption | Attenuation of NLRP3 inflammasome-mediated pyroptosis | aginganddisease.org |
| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Activated mitophagy, restored osteogenic function | Amelioration of oxidative stress via AMPK-α phosphorylation | nih.gov |
| Ovariectomized rats | Restored bone mass and microstructure | Enhanced osteogenic function | nih.gov |
The role of apelin in hepatic fibrosis is complex, with studies suggesting it may act as a pro-fibrotic agent. In a mouse model of nonalcoholic fatty liver disease (NAFLD), the expression of apelin was found to be higher compared to controls, alongside an increase in profibrotic genes. nih.gov In vitro experiments using the human hepatic stellate cell line LX-2 demonstrated that Apelin-13 upregulated the expression of collagen type I and α-smooth muscle actin (α-SMA), key markers of fibrosis. nih.gov This pro-fibrotic effect appears to be mediated through the ERK signaling pathway. nih.gov Conversely, some studies using an apelin receptor antagonist in a rat model of CCl4-induced fibrosis showed a decrease in fibrosis, suggesting that blocking apelin signaling could be beneficial. nih.gov It is important to note that while apelin may promote liver fibrosis, it has been shown to have beneficial effects against fibrosis in other organs like the kidney and lungs. portlandpress.com
Neuroscience Research
Apelin-13, a bioactive peptide fragment of the apelin proprotein, has emerged as a significant molecule in preclinical neuroscience research. Its interactions with the G protein-coupled apelin receptor (APJ), which is widely expressed throughout the central nervous system, underpin its diverse functions in various neurological processes. mdpi.com Research in cellular and animal models has highlighted its potential neuroprotective, cognitive-enhancing, and anti-inflammatory properties, suggesting its importance in the pathophysiology of various neurological disorders.
Neuroprotective Mechanisms in Cellular and Animal Models
Apelin-13 has demonstrated significant neuroprotective effects across a range of preclinical models of neurological injury. nih.gov Studies have shown that the apelin/APJ system is a crucial component of the central nervous system's protective mechanisms. mdpi.com The peptide exerts its protective actions through several key cellular pathways, primarily by inhibiting apoptosis (programmed cell death) and modulating autophagy (the cellular process of degradation and recycling of damaged components).
In models of cerebral ischemia-reperfusion injury and traumatic brain injury, apelin-13 has been found to play a neuroprotective role by inhibiting apoptosis. mdpi.com Similarly, in experimental models of subarachnoid hemorrhage, apelin-13 treatment alleviates early brain injury by reducing neuronal apoptosis and degeneration in an APJ-dependent manner. nih.govconsensus.app The anti-apoptotic effect is often linked to the regulation of key proteins in the apoptosis cascade. For instance, in vitro studies using PC12 cells subjected to oxygen-glucose deprivation (OGD) to simulate spinal cord injury, apelin-13 was shown to significantly reduce the ratios of pro-apoptotic to anti-apoptotic proteins like Bax/Bcl-2 and cleaved-caspase3/caspase3. mdpi.com
Furthermore, apelin-13's role in modulating autophagy contributes to its neuroprotective profile. In some contexts, such as in models of Parkinson's disease, apelin-13 protects dopaminergic neurons by promoting autophagy. nih.gov Conversely, in other injury models like cerebral ischemia/reperfusion, it has been shown to inhibit excessive autophagy. mdpi.com This suggests a context-dependent regulatory role. In spinal cord injury models, apelin-13 protects neurons by strengthening autophagy, as indicated by the increased expression of Beclin1, a key protein in the autophagy pathway. mdpi.com This enhancement of autophagy is believed to protect neurons from early-stage apoptosis following injury. mdpi.com
| Model System | Observed Neuroprotective Effect | Key Molecular Mechanism | Reference |
|---|---|---|---|
| Spinal Cord Injury (in vitro, OGD model) | Reduced neuronal apoptosis, increased cell viability | Strengthened autophagy (increased Beclin1), reduced Bax/Bcl-2 and cleaved-caspase3/caspase3 ratios | mdpi.com |
| Subarachnoid Hemorrhage (in vivo, rat model) | Alleviated neurological deficits and brain edema, attenuated cortical cell death | Inhibition of apoptosis (decreased active caspase-3 and Bax, increased Bcl-2) | consensus.app |
| Parkinson's Disease (in vivo, MPTP model) | Alleviated dopaminergic neurodegeneration | Promotion of autophagy (up-regulation of LC3B-II and Beclin1) and inhibition of endoplasmic reticulum stress | nih.gov |
| Cerebral Ischemia | Reduced infarct volume and cerebral edema | Inhibition of excitotoxicity and apoptosis | nih.govfrontiersin.org |
Cognitive Function Studies: Learning and Memory in Animal Models
The apelin/APJ signaling pathway is implicated in the regulation of cognitive functions, including learning and memory. mdpi.com The wide distribution of apelin-13 and its receptor in brain regions critical for cognition, such as the hippocampus, supports its role in these processes. mdpi.com Preclinical studies using various animal models of cognitive impairment have demonstrated that apelin-13 can ameliorate deficits in learning and memory.
In a streptozotocin (B1681764) (STZ)-induced rat model of sporadic Alzheimer's disease, administration of apelin-13 was found to significantly improve cognitive performance in behavioral tests like the novel object recognition (NOR) and Y-maze tests. frontiersin.orgnih.gov Similarly, in mouse models of Alzheimer's disease induced by STZ or amyloid-beta (Aβ), intranasal administration of apelin-13 ameliorated cognitive impairment. mdpi.compreprints.orgnih.gov The mechanisms underlying these improvements are multifaceted. One key pathway involves the enhancement of synaptic plasticity. mdpi.com Apelin-13 has been shown to restore long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus of STZ-treated mice. mdpi.compreprints.org
Another proposed mechanism is the modulation of neurotrophic factors. Studies have shown that apelin-13 can activate the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine receptor kinase B (TrkB) signaling pathway. nih.govfrontiersin.orgnih.gov BDNF is crucial for neuronal survival, growth, and synaptic plasticity. By upregulating this pathway, apelin-13 may protect against neuronal damage and cholinergic dysfunction, thereby improving cognitive function. frontiersin.orgnih.gov Furthermore, research indicates apelin-13 can improve memory deficits induced by chronic stress, an effect also linked to the upregulation of BDNF. nih.govfrontiersin.org
| Animal Model | Behavioral Test | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| STZ-Induced Alzheimer's Model (Rat) | Novel Object Recognition, Y-Maze | Ameliorated cognitive impairment | Activation of BDNF-TrkB signaling, inhibition of neuroinflammation | frontiersin.orgnih.gov |
| STZ-Induced Alzheimer's Model (Mouse) | Morris Water Maze, Y-Maze | Improved spatial learning and memory | Enhancement of synaptic plasticity (LTP), attenuation of oxidative stress | mdpi.compreprints.orgnih.gov |
| Chronic Stress-Induced Memory Deficit (Mouse) | Novel Object Recognition, Y-Maze | Improved memory deficits | Upregulation of BDNF | nih.govfrontiersin.org |
| Aβ-Induced Alzheimer's Model (Rat) | Passive Avoidance | Protected against memory impairment | Regulation of HPA axis markers (GR and FKBP5) | nih.gov |
Neuroinflammation Regulation in Brain Research
Neuroinflammation is a critical factor in the pathogenesis of many neurological disorders, characterized by the activation of glial cells like microglia and astrocytes, and the subsequent release of inflammatory cytokines. frontiersin.orgnih.gov Apelin-13 has demonstrated potent anti-inflammatory effects in various brain research models.
In animal models of Alzheimer's disease, apelin-13 has been shown to inhibit the activation of both microglia and astrocytes in the hippocampus. frontiersin.orgnih.gov This inhibitory effect is accompanied by a significant reduction in the expression and release of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). consensus.appfrontiersin.orgnih.gov The suppression of these inflammatory mediators contributes to the neuroprotective effects of apelin-13, helping to preserve neuronal integrity and function in the face of pathological insults. frontiersin.orgnih.gov
The anti-inflammatory action of apelin-13 is often linked to its ability to modulate specific signaling pathways. For instance, the neuroprotective effects in Alzheimer's models are partly mediated through the activation of the BDNF-TrkB signaling pathway, which can, in turn, suppress neuroinflammatory responses. frontiersin.orgnih.gov Studies on subarachnoid hemorrhage also confirm the anti-inflammatory properties of apelin-13, showing it can decrease the levels of TNF-α and IL-1β in the cerebrospinal fluid, thereby reducing early brain injury. nih.govconsensus.app In vitro studies using astrocyte cell cultures have further corroborated these findings, showing that apelin-13 treatment leads to a significant decrease in inflammation induced by bacterial endotoxins. researchgate.net
Role in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Vascular Dementia)
Apelin-13 has shown therapeutic potential in a variety of animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and vascular dementia. nih.govmdpi.comnih.gov
Alzheimer's Disease (AD): In rodent models of AD induced by amyloid-beta (Aβ) or streptozotocin (STZ), apelin-13 has been shown to exert neuroprotective effects and improve cognitive function. mdpi.comnih.gov It mitigates Aβ-induced memory impairment and anxiety-like behaviors. nih.gov Mechanistically, apelin-13 has been found to inhibit neuroinflammation, reduce oxidative stress, and upregulate the BDNF/TrkB signaling pathway. mdpi.comfrontiersin.orgnih.govnih.gov A recent study also highlighted that apelin-13 can upregulate METTL3, an m6A methyltransferase, which in turn regulates the expression of BDNF, suggesting a novel epigenetic mechanism for its neuroprotective action in AD. nih.gov
Parkinson's Disease (PD): The primary pathology of PD involves the degeneration of dopaminergic neurons in the substantia nigra. nih.gov In the MPTP mouse model of PD, apelin-13 protects these neurons by inhibiting endoplasmic reticulum stress and promoting autophagy. nih.gov In the 6-hydroxydopamine (6-OHDA) rat model, apelin-13 attenuates motor impairments and prevents detrimental changes in synaptic plasticity-related molecules in the striatum, such as PSD-95 and dopamine (B1211576) receptors. nih.govmdpi.com These findings suggest that apelin-13 helps preserve the integrity of the nigrostriatal pathway. nih.govnih.gov
Vascular Dementia (VD): Vascular dementia is a cognitive impairment caused by cerebrovascular disease. nih.govnih.gov In rat models of VD, which simulate conditions of chronic cerebral ischemia, apelin-13 has been shown to be neuroprotective. nih.govnih.gov Its administration leads to an increase in the number of neurons and the inhibition of apoptosis. nih.gov This effect is mediated through the apelin receptor (APJ), where the formation of APJ homodimers plays a crucial role in inhibiting apoptosis and autophagy via G protein-dependent signaling pathways. nih.govnih.govresearchgate.net
Excitotoxicity and Synaptic Plasticity Studies
Apelin-13 has been shown to influence both excitotoxicity and synaptic plasticity, two fundamental processes in neuronal function and dysfunction.
Excitotoxicity: This pathological process, caused by the excessive activation of excitatory amino acid receptors like the NMDA receptor, leads to neuronal damage and is a key factor in ischemic brain injury. frontiersin.org Apelin-13 has been shown to inhibit excitotoxicity following cerebral ischemia. frontiersin.org In vitro studies using SH-SY5Y cells have demonstrated that apelin-13 can protect against D-glutamic acid-induced excitotoxicity. researchgate.net This protection involves the reduction of inflammatory cytokines and oxidative stress markers, alongside an increase in the levels of the neurotrophic factor BDNF. researchgate.net
Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. nih.gov Long-term potentiation (LTP) is a primary experimental model of synaptic plasticity. nih.gov In a rat model of Parkinson's disease, which is known to cause cognitive dysfunction and hippocampal impairment, apelin-13 was found to ameliorate the impairment of early-LTP (E-LTP) in the CA1 region of the hippocampus. nih.gov Furthermore, in the striatum of parkinsonian rats, apelin-13 prevented the pathological changes in the expression of key synaptic proteins, including PSD-95, neurexin1, and neuroligin, which are essential for synaptic structure and function. nih.gov In STZ-induced models of Alzheimer's disease, apelin-13 was also observed to restore hippocampal LTP, correlating with improved cognitive performance. mdpi.compreprints.org
Spinal Cord Injury Research
Spinal cord injury (SCI) is a devastating condition that results in significant neuronal loss and functional deficits. nih.gov Recent preclinical research has identified apelin-13 as a promising neuroprotective agent in the context of SCI. mdpi.comnih.gov Studies have shown that the expression of apelin is altered in injured spinal cord tissue. mdpi.com
In a rat contusion model of SCI, treatment with apelin-13 led to significant functional recovery and improved behavioral outcomes. nih.gov Histological analysis revealed that apelin-13 treatment reduced the volume of the central cavity, decreased the number of glial cells, and increased the volume of the spinal cord and the number of neural cells. nih.gov This suggests that apelin-13 promotes tissue preservation and reduces glial scarring.
The mechanisms underlying the beneficial effects of apelin-13 in SCI are multifactorial. One key mechanism is the regulation of the inflammatory process. Following SCI, apelin-13 was found to decrease the levels of pro-inflammatory cytokines (like IL-1β, TNF-α, IL-6) and increase the level of the anti-inflammatory cytokine IL-10. nih.gov Additionally, in vitro experiments using an oxygen-glucose deprivation model to mimic SCI conditions showed that apelin-13 protects neurons by attenuating early-stage apoptosis and strengthening autophagy. mdpi.com It achieves this by modulating the expression of apoptosis-related proteins (Bax/Bcl-2, cleaved-caspase3) and autophagy-related proteins (Beclin1). mdpi.comresearchgate.net These findings highlight the potential of apelin-13 as a novel therapeutic strategy for SCI. mdpi.com
Immune and Inflammatory Responses Research
Preclinical research has identified Apelin-13 as a significant modulator of macrophage function and inflammatory cytokine secretion. In in-vitro studies using mouse bone marrow-derived macrophages (BMDMs) and RAW264.7 cell lines stimulated with lipopolysaccharide (LPS), Apelin-13 demonstrated a capacity to inhibit the production and release of key pro-inflammatory cytokines. nih.govresearchgate.net Specifically, treatment with Apelin-13 led to a marked reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govtandfonline.com This anti-inflammatory effect is mediated through the APJ receptor. nih.govresearchgate.net
Further investigations into macrophage activity have explored Apelin-13's role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). In a rat model of spinal cord injury, Apelin-13 was found to reduce neuroinflammation by influencing this polarization sequence. researchgate.net The research indicated a decrease in the mRNA expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-2, alongside an increase in anti-inflammatory cytokines such as Transforming Growth Factor-beta 1 (TGF-β1), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). researchgate.net This suggests that Apelin-13 can shift the macrophage balance from a pro-inflammatory to an anti-inflammatory and reparative state.
| Cytokine | Effect Observed with Apelin-13 Treatment | Research Context | Source |
|---|---|---|---|
| TNF-α | Decreased | LPS-stimulated macrophages; Spinal cord injury model | nih.govresearchgate.net |
| IL-6 | Decreased | LPS-stimulated macrophages | nih.govtandfonline.com |
| IL-1β | Decreased | LPS-stimulated macrophages; Spinal cord injury model | nih.govtandfonline.comresearchgate.net |
| IL-2 | Decreased | Spinal cord injury model | researchgate.net |
| TGF-β1 | Increased | Spinal cord injury model | researchgate.net |
| IL-4 | Increased | Spinal cord injury model | researchgate.net |
| IL-10 | Increased | Spinal cord injury model | researchgate.net |
In animal models of acute lung injury (ALI), typically induced by lipopolysaccharide (LPS), Apelin-13 has been shown to exert significant protective effects. nih.govresearchgate.netnih.gov Administration of Apelin-13 in mice with LPS-induced ALI led to an amelioration of lung tissue damage, evidenced by reduced histological damage and lower lung wet/dry weight ratios. researchgate.netresearchgate.net
The protective mechanisms of Apelin-13 in ALI are multifaceted. Research indicates that Apelin-13 administration attenuates the production of inflammatory cytokines in the lungs. researchgate.net It also helps maintain the integrity of the pulmonary endothelial barrier, reducing vascular permeability. researchgate.net Mechanistically, these protective effects have been associated with the inhibition of the NF-κB pathway and the suppression of NLRP3 inflammasome activation. nih.gov Furthermore, Apelin-13 appears to regulate mitochondrial function and autophagy, partly through the enhancement of AMPK phosphorylation, which contributes to its therapeutic effects in ALI models. researchgate.net
| Observed Effect in ALI Animal Models | Associated Mechanism | Source |
|---|---|---|
| Amelioration of lung injury | Reduced histological damage | researchgate.netresearchgate.net |
| Reduced pulmonary vascular permeability | Maintenance of endothelial barrier | researchgate.net |
| Suppression of inflammatory cytokines | Inhibition of NF-κB pathway | nih.govresearchgate.net |
| Inhibition of NLRP3 inflammasome | Downregulation of inflammatory signaling | nih.gov |
| Improved mitochondrial function | Enhanced phosphorylation of AMPK | researchgate.net |
Apelin-13 has been found to modulate redox homeostasis within immune cells, particularly macrophages, which plays a crucial role in its anti-inflammatory properties. nih.gov In the context of LPS-induced ALI, Apelin-13 treatment was shown to reduce oxidative stress. nih.govtandfonline.com This was demonstrated by a decrease in the levels of hydrogen peroxide (H₂O₂) and a reduction in the protein expression of NADPH oxidase 4 (NOX4), a key enzyme in the production of reactive oxygen species (ROS). nih.govtandfonline.com
The protective effects of Apelin-13 in ALI are directly linked to its ability to suppress ROS formation. nih.gov By regulating NOX4-dependent ROS production, Apelin-13 can inhibit abnormal glycolysis in macrophages, which in turn suppresses the inflammatory response. nih.gov This modulation of the cellular redox environment is a key mechanism through which Apelin-13 alleviates inflammation and tissue damage. nih.govtandfonline.com
| Redox Homeostasis Marker | Effect of Apelin-13 | Cell/Tissue Context | Source |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Decreased formation | Lung tissue; Macrophages | nih.govfrontiersin.org |
| Hydrogen Peroxide (H₂O₂) | Reduced content | Lung tissue | nih.govtandfonline.com |
| NADPH Oxidase 4 (NOX4) | Reduced protein levels | Lung tissue | nih.govtandfonline.com |
Renal System Research
Research into the renal system has revealed that Apelin-13 plays a significant role in regulating the renin-angiotensin system (RAS), a critical hormonal cascade for blood pressure control. physiology.orgphysiology.orgnih.gov Specifically, studies have demonstrated that Apelin-13 acts as an inhibitor of renin production. physiology.orgphysiology.orgnih.govresearcher.life
The mechanism underlying this inhibition involves the modulation of intracellular signaling pathways in renin-producing cells. physiology.orgnih.gov Apelin-13 was found to suppress cAMP production, which is a key second messenger in stimulating renin secretion. physiology.orgphysiology.orgnih.gov This leads to a downstream inhibition of renin mRNA expression and protein synthesis within the renal tissue. physiology.orgphysiology.orgnih.gov The inhibitory effect of Apelin-13 on renin expression is mediated through the cAMP/PKA/soluble (pro)renin receptor (sPRR) pathway, highlighting a novel mechanism for controlling the activation of the RAS. physiology.orgphysiology.orgnih.gov
The inhibitory effects of Apelin-13 on the renin-angiotensin system have been investigated in preclinical models of renovascular hypertension. physiology.orgphysiology.orgnih.gov The two-kidney one-clip (2K1C) rat model, which simulates renovascular hypertension by inducing renal artery stenosis, has been a key tool in this research. physiology.orgphysiology.orgnih.gov
In 2K1C rats, which exhibit an overactivated RAS, treatment with Apelin-13 led to a significant reduction in key markers of hypertension. physiology.orgphysiology.orgnih.gov The study observed that Apelin-13 treatment reduced the elevated systolic blood pressure. physiology.orgphysiology.orgnih.gov Concurrently, it lowered plasma renin content, plasma renin activity (PRA), and levels of angiotensin II (ANG II), the primary effector molecule of the RAS. physiology.orgphysiology.orgnih.gov These findings suggest that by suppressing renin production and subsequent RAS activation, Apelin-13 can mitigate renovascular hypertension. physiology.orgphysiology.orgnih.gov
| Parameter | Effect of Apelin-13 in 2K1C Rat Model | Source |
|---|---|---|
| Systolic Blood Pressure | Reduced | physiology.orgphysiology.orgnih.gov |
| Plasma Renin Content | Reduced | physiology.orgphysiology.orgnih.gov |
| Plasma Renin Activity (PRA) | Reduced | physiology.orgphysiology.orgnih.gov |
| Angiotensin II (ANG II) | Reduced | physiology.orgphysiology.orgnih.gov |
| Soluble (pro)renin receptor (sPRR) | Reduced | physiology.orgphysiology.orgnih.gov |
Other Physiological System Investigations
Preclinical research has extended the investigation of Apelin-13's physiological roles beyond its well-documented cardiovascular and metabolic functions. Emerging studies have begun to elucidate its influence on other complex systems, notably the auditory and musculoskeletal systems. These investigations highlight the peptide's potential involvement in cellular protection, development, and maintenance of tissue homeostasis in these specialized environments.
Auditory System Research (Cochlear Hair Cells)
The auditory system, particularly the delicate cochlear hair cells responsible for transducing sound, is susceptible to damage from various insults, including metabolic stress and ototoxic agents. Preclinical studies have explored the protective capacity of Apelin-13 in models of cochlear hair cell damage.
In an in vitro model using cochlear hair cells, high-glucose conditions were found to induce mitochondrial dysfunction, a key factor in diabetic hearing loss. nih.govnih.gov Treatment with Apelin-13 was shown to ameliorate this high glucose-induced mitochondrial impairment. nih.govnih.gov The protective mechanism appears to involve the inhibition of endoplasmic reticulum (ER) stress. nih.govnih.gov By reducing ER stress, Apelin-13 helps preserve mitochondrial function and impedes the progression of apoptotic signaling pathways within the cochlear hair cells. nih.gov This intervention ultimately leads to decreased caspase-3 activity and reduced cellular apoptosis. nih.gov
Further research has demonstrated Apelin-13's protective effects against drug-induced ototoxicity. In preclinical models of cisplatin-induced hearing loss, Apelin-13 treatment attenuated hearing loss and protected both cochlear hair cells and spiral ganglion neurons from damage. researchgate.net The mechanism of protection in this context also involves the reduction of apoptosis. researchgate.netresearchgate.net Additionally, Apelin-13 was found to preserve mitochondrial membrane potential and inhibit the production of reactive oxygen species (ROS) in cultured cochlear explants exposed to cisplatin. researchgate.net These findings suggest a significant role for Apelin-13 in mitigating oxidative stress and apoptosis in the inner ear.
Table 1: Summary of Apelin-13 Research in Auditory System Models This table is interactive and allows for sorting and filtering of data.
| Model System | Insult/Condition | Key Findings with Apelin-13 Treatment | Reported Mechanism of Action | Reference(s) |
| Cultured Cochlear Hair Cells | High Glucose (HG) | Ameliorated HG-induced mitochondrial dysfunction; Reduced cell apoptosis. | Inhibition of Endoplasmic Reticulum (ER) stress. | nih.govnih.gov |
| Cultured Cochlear Explants | Cisplatin | Preserved mitochondrial membrane potential; Inhibited ROS production. | Reduction of oxidative stress. | researchgate.net |
| Mouse Model | Cisplatin | Attenuated hearing loss; Protected cochlear hair cells and spiral ganglion neurons. | Reduction of apoptosis. | researchgate.net |
Role in Musculoskeletal System Development and Function
The apelin/APJ system is increasingly recognized as a crucial regulator of the musculoskeletal system. aginganddisease.org Preclinical studies have demonstrated that Apelin-13 plays a multifaceted role in bone homeostasis and skeletal muscle function, with implications for degenerative conditions like osteoporosis and sarcopenia. aginganddisease.org
Bone Homeostasis: Apelin-13 has been shown to exert osteoprotective effects. aginganddisease.org Clinical observations in humans have noted that serum levels of Apelin-13 are lower in patients with osteoporosis compared to healthy individuals. aginganddisease.orgnih.gov In preclinical models, Apelin-13 influences bone metabolism by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). aginganddisease.org It promotes the multiplication of osteoblasts by activating signaling pathways such as PI3K/Akt and JNK. aginganddisease.org Furthermore, Apelin-13 has been found to restore the osteogenic function of bone marrow stromal cells under oxidative stress by activating mitophagy. aginganddisease.org In osteoclasts, Apelin-13 inhibits their formation and bone-resorbing activity by suppressing inflammasome-mediated pyroptosis. aginganddisease.org
Skeletal Muscle Function: Apelin-13 is integral to maintaining skeletal muscle mass and function. A decline in apelin levels is correlated with the prevalence of sarcopenia, the age-related loss of muscle mass and strength. aginganddisease.orgbiorxiv.org Conversely, supplementation with Apelin-13 has been shown to reverse hallmarks of skeletal muscle aging. biorxiv.orgnih.gov
In rodent models, Apelin-13 administration increases skeletal muscle mitochondrial content by enhancing the expression of components of the mitochondrial respiratory chain and import pathways. physiology.org This process appears to be mediated through an increase in the mRNA expression of the transcriptional coactivator PGC-1β, without significantly affecting AMPK signaling. physiology.org Apelin-13 also promotes muscle protein synthesis and mitochondrial biogenesis through the coordinated activation of AMPK/AKT/P70S6K signaling pathways. aginganddisease.orgnih.gov
Moreover, Apelin-13 demonstrates a therapeutic effect in models of muscle atrophy. In mouse models of chronic kidney disease (CKD)-induced muscle atrophy, Apelin-13 administration ameliorated weight loss and the decrease in the cross-sectional area of hindlimb skeletal muscle. nih.govelsevierpure.com This was associated with a suppression of the atrophy-related genes atrogin-1 and myostatin. nih.govelsevierpure.com Similarly, in in vitro studies, Apelin-13 protected myotubes from dexamethasone-induced atrophy. researchgate.net
Table 2: Summary of Apelin-13 Research in Musculoskeletal System Models This table is interactive and allows for sorting and filtering of data.
| System Component | Model System | Key Findings with Apelin-13 Treatment | Reported Mechanism of Action | Reference(s) |
| Bone | Preclinical Models | Promotes osteoblast multiplication; Inhibits osteoclastogenesis and bone resorption. | Activation of PI3K/Akt and JNK pathways; Attenuation of NLRP3 inflammasome. | aginganddisease.org |
| Skeletal Muscle | Rat Model | Increased mitochondrial content in triceps muscle. | Increased mRNA expression of PGC-1β. | physiology.org |
| Skeletal Muscle | Mouse Model (Muscular Dystrophy) | Stimulates endothelial cells, enhances muscle stem cell function and endogenous repair. | Stimulation of the perivascular muscle stem cell niche. | biorxiv.org |
| Skeletal Muscle | Mouse Model (CKD-induced atrophy) | Ameliorated weight loss and decrease in muscle cross-sectional area. | Suppression of atrogin-1 and myostatin expression. | nih.govelsevierpure.com |
| Skeletal Muscle | Myotubes (in vitro) | Protected against dexamethasone-induced atrophy. | Reduced expression of MuRF1. | researchgate.net |
| Skeletal Muscle | Aging Mouse Model | Reversed sarcopenia and enhanced muscle function. | Triggered mitochondriogenesis, autophagy, and anti-inflammatory pathways. | nih.gov |
Processing, Metabolism, and Structural Considerations of Apelin 13 Peptide
Biosynthesis and Proteolytic Processing Pathways of Apelin Peptides
Apelin peptides, including Apelin-13 (B560349), are derived from a 77-amino acid precursor protein known as preproapelin. The initial step in the biosynthetic pathway involves the cleavage of a 22-amino acid signal peptide from the N-terminus of preproapelin, resulting in a 55-residue protein called proapelin or apelin-55. nih.govnih.govnhs-lc-biotin.com This proapelin can then undergo further proteolytic processing to generate a family of shorter, bioactive apelin isoforms, such as apelin-36 (B1139625), apelin-17, and apelin-13. nih.govnhs-lc-biotin.commdpi.com
Initially, it was thought that apelin processing occurred exclusively intracellularly, with only the shorter bioactive isoforms being released from the cell. nih.govnhs-lc-biotin.com However, the detection of intact apelin-55 in extracellular fluids like colostrum and milk suggests that proapelin can be secreted and that its processing into shorter forms may also occur extracellularly. nih.govnih.gov This finding implies that apelin-55 itself may be a bioactive isoform, and that the specific apelin peptides present in a particular tissue or fluid are determined by the local availability of processing enzymes. nih.gov The various apelin isoforms are not merely redundant, as they can exhibit different potencies and signaling properties. nhs-lc-biotin.com
| Precursor | Processing Step | Resulting Peptide(s) | Primary Location of Processing |
|---|---|---|---|
| Preproapelin (77 aa) | Cleavage of N-terminal signal peptide | Proapelin/Apelin-55 (55 aa) | Intracellular |
| Proapelin/Apelin-55 | Proteolytic cleavage by endopeptidases | Apelin-36, Apelin-17, Apelin-13 | Intracellular and Extracellular |
The conversion of proapelin to its various isoforms is mediated by specific endopeptidases. One of the key enzymes identified in this process is proprotein convertase subtilisin/kexin type 3 (PCSK3), also known as furin. nih.govnih.govresearchgate.net Research has shown that PCSK3 can directly cleave proapelin to preferentially produce Apelin-13, without the intermediate formation of longer isoforms like apelin-36. nih.govresearchgate.netresearchgate.net This suggests a direct and efficient pathway for the generation of this highly potent apelin isoform. researchgate.net The expression of both proapelin and PCSK3 is notably increased in adipose tissue during adipogenesis and in obesity, indicating a significant role for this processing pathway in metabolic regulation. nih.gov
Another critical enzyme in the metabolism of apelin peptides is Angiotensin-Converting Enzyme 2 (ACE2). portlandpress.comresearchgate.net Unlike PCSK3, which is involved in the generation of active apelin isoforms, ACE2 acts as a major negative regulator of apelin activity. researchgate.netuniprot.org ACE2 cleaves the C-terminal phenylalanine residue from Apelin-13 and other apelin peptides. portlandpress.com This modification results in peptides, such as apelin-12, that have a reduced ability to activate downstream signaling pathways and are largely devoid of the cardioprotective effects of the parent molecule. portlandpress.comuniprot.org The interaction is part of a negative feedback loop, as apelin can enhance the expression of ACE2. portlandpress.com The rapid degradation of apelin peptides by enzymes like ACE2 contributes to their short biological half-life. researchgate.netuniprot.org
Post-Translational Modifications of Apelin-13 Peptide
A significant post-translational modification of Apelin-13 is the cyclization of its N-terminal glutamine residue to form pyroglutamic acid. nih.govacs.org This modified form, known as [Pyr1]-Apelin-13, is the predominant and most stable isoform of Apelin-13 found in human plasma. acs.orgcpcscientific.comnih.govchemrxiv.org This modification is thought to occur spontaneously and confers increased resistance to degradation by exoproteases that target the N-terminus of peptides. nih.gov As a result, [Pyr1]-Apelin-13 has an extended plasma half-life compared to the unmodified Apelin-13. nih.gov [Pyr1]-Apelin-13 is a highly potent endogenous ligand for the apelin receptor (APJ), exhibiting strong vascular effects. rndsystems.com
Glycosylation: Studies have shown that the apelin receptor is a glycosylated protein. nih.gov Glycosylation can significantly impact protein folding, stability, and localization. nih.gov In in vitro experiments using HEK cells, glycosylation of APLNR was observed, though it was associated with ineffective receptor signaling by [Pyr1]-Apelin-13 in that specific system. nih.govaimspress.comaimspress.com However, in vivo analysis of mouse spinal cord tissue revealed that glycosylation, along with other PTMs, is necessary for the functional expression of the APLNR. nih.govaimspress.com
Ubiquitination: Ubiquitination is another PTM that can regulate the fate and function of receptors by targeting them for degradation. nih.gov While direct ubiquitination of the Apelin-13 peptide has not been a primary focus, the ubiquitination of the APLNR is a potential mechanism for regulating its cell surface expression and signaling activity. aimspress.comnih.gov
The complexity of these PTMs highlights that the biological activity of the apelin system is not solely dependent on the peptide sequence but also on the intricate regulation of its receptor. nih.govaimspress.com
Structure-Activity Relationship (SAR) Studies of Apelin-13 Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Apelin-13 relates to its biological activity and for the design of more stable and potent synthetic analogs. nih.gov These studies have identified key amino acid residues and structural motifs within the Apelin-13 sequence that are critical for its binding to the APJ receptor and subsequent signal activation.
Comprehensive SAR studies have revealed that specific residues are crucial for the agonist potency of Apelin-13. The N-terminal region, particularly Arg-2, and the C-terminal region are both important for receptor binding and activation. portlandpress.comnih.gov Specifically, the ‘RPRL’ motif at the N-terminus and the C-terminal phenylalanine are vital for receptor binding and activation, respectively. portlandpress.com Key positions determining agonist potency also include Leu-5, Lys-8, and Met-11. nih.gov
Modifications at the C-terminus of Apelin-13 have been a major focus of SAR studies. The introduction of sterically constrained or unnatural amino acids at positions 12 and 13 can significantly impact binding affinity, signaling, and resistance to enzymatic degradation by ACE2. acs.orgacs.org For instance, substituting Phe-13 with a benzylated tyrosine residue has been shown to substantially increase binding affinity. acs.org Furthermore, C-terminal truncations have been explored to develop shorter, yet still potent, apelin analogs. nih.gov These studies aim to create analogs with improved pharmacokinetic profiles, such as increased plasma stability, which is a significant limitation of the native peptide. acs.orgacs.orgacs.org
| Residue/Region | Importance | Effect of Modification/Truncation |
|---|---|---|
| Arg-2, Pro-3, Arg-4, Leu-5 (N-terminus) | Essential for receptor binding | Mutation or truncation leads to significant loss in binding affinity |
| Lys-8 | Key determinant of agonist potency (hydrophobic volume) | Modifications can alter biological activity |
| Met-11 | Contributes to agonist potency | Substitution (e.g., with Norleucine) can prevent oxidation |
| Pro-12, Phe-13 (C-terminus) | Crucial for receptor activation | Modifications can increase affinity, improve stability, and modulate signaling pathways |
Identification of Key Amino Acid Residues for Receptor Interaction and Potency
The interaction between Apelin-13 and the APJ receptor is a highly specific process governed by key amino acid residues on both the peptide and the receptor. Research has identified several critical residues that are fundamental for binding affinity and signal transduction.
The C-terminal phenylalanine (Phe13) is considered a "master switch" for receptor binding and activation. acs.orgvub.be Its mutation to alanine (B10760859) (F13A) can significantly reduce binding affinity and, in some contexts, antagonize the effects of Apelin-13. acs.orgoup.com The hydrophobic nature of Phe13 is thought to be embedded in a hydrophobic cavity at the bottom of the receptor's binding site. nih.gov
Furthermore, site-directed mutagenesis studies have pinpointed specific charged residues within the APJ receptor that interact with basic residues of Apelin-13. Notably, Asp92, Glu172, and Asp282 of the rat APJ receptor have been shown to be key for binding by interacting with Lys8, Arg2, and Arg4 of the pyroglutamylated form of Apelin-13, respectively. nih.gov The positive charges and hydrophobic residues of Apelin-13 are crucial for this interaction. nih.gov The "RPRL" motif within the peptide sequence is also considered critical for binding. researchgate.net
Table 1: Key Amino Acid Residues in Apelin-13 and APJ Receptor Interaction
| Apelin-13 Residue | Interacting APJ Receptor Residue | Importance | Reference |
|---|---|---|---|
| Arg2 | Glu172 | Binding | nih.gov |
| Arg4 | Asp282 | Binding | nih.gov |
| Lys8 | Asp92 | Binding | nih.gov |
| Phe13 | Hydrophobic Pocket | Binding and Activation | acs.orgnih.gov |
Design and Evaluation of Modified Apelin-13 Peptides
The therapeutic potential of Apelin-13 is hampered by its poor pharmacokinetic profile, primarily due to rapid enzymatic degradation. vub.benih.gov This has spurred extensive research into the design and evaluation of modified Apelin-13 peptides with enhanced stability and affinity.
A primary strategy involves modifications at the C-terminus, particularly at the Pro12 and Phe13 positions. acs.org Substitution of these residues with unnatural, conformationally constrained amino acids has yielded analogues with significantly increased affinity and improved pharmacokinetic profiles. acs.org For instance, replacing Phe13 with Tyr(OBn) resulted in ligands with exceptionally high affinity. acs.org
Another successful approach is macrocyclization, which involves creating a cyclic peptide structure. vub.be This strategy not only improves stability by making the peptide less accessible to proteases but can also enhance binding affinity. researchgate.netmdpi.com Macrocyclic analogues have demonstrated remarkably higher stability in rat plasma compared to the linear peptide. researchgate.net
Development of Biased Agonists for Specific Signaling Pathways
The APJ receptor, a G protein-coupled receptor (GPCR), can signal through multiple intracellular pathways, including G protein-dependent and β-arrestin-dependent pathways. researchgate.netnih.gov Biased agonists are ligands that preferentially activate one signaling pathway over another, which can offer therapeutic advantages by selectively promoting desired effects while avoiding detrimental ones. researchgate.netnih.gov
Researchers have successfully designed biased agonists of the apelin receptor. A notable example is the cyclic analogue MM07, which functions as a G protein-biased agonist. researchgate.netnih.gov In functional assays, MM07 was found to be significantly less potent in recruiting β-arrestin compared to its activation of G protein-dependent pathways. researchgate.net This biased signaling profile is thought to translate into improved efficacy in vivo, with MM07 demonstrating a greater increase in cardiac output in rats and forearm blood flow in humans compared to the endogenous peptide. researchgate.net
More recently, based on the structural understanding of agonist-receptor interactions, other biased agonists like WN561 and WN353 have been rationally designed to selectively activate the G protein pathway. nus.edu.sg These developments underscore the potential for fine-tuning the pharmacological response of the apelinergic system.
Table 2: Examples of Modified Apelin-13 Peptides and their Properties
| Peptide Analogue | Modification | Key Property | Reference |
|---|---|---|---|
| MM07 | Cyclic Analogue | G protein-biased agonism | researchgate.netnih.gov |
| WN561 | Modified MM07 | G protein-biased agonism | nus.edu.sg |
| WN353 | Modified MM07 | Strong G protein-biased agonism | nus.edu.sg |
| Tyr(OBn)13-Apelin-13 | Substitution at Phe13 | High binding affinity | acs.org |
Peptide Stability and Degradation Pathways in Research Models
A significant hurdle in the preclinical and potential clinical application of Apelin-13 is its rapid degradation by various enzymes, leading to a very short in vivo half-life of less than 5 minutes. acs.orgresearchgate.net
Enzymatic Degradation Profiles
Several proteases have been identified as being responsible for the degradation of apelin peptides. Angiotensin-converting enzyme 2 (ACE2) is a key enzyme that cleaves the Pro12-Phe13 bond, removing the critical C-terminal phenylalanine and inactivating the peptide. acs.orgresearchgate.netmdpi.com
Other enzymes implicated in apelin degradation include neprilysin, prolyl carboxypeptidase (PRCP), and human plasma kallikrein. acs.orgvub.be Studies analyzing the degradation patterns of Pyr1-apelin-13 in plasma from different species (mouse, rat, and human) revealed that the initial cleavage site is the Leu5-Ser6 peptide bond. nih.gov In vivo, while the ACE2-mediated cleavage at Pro12-Phe13 does occur, it appears to be a minor degradation pathway compared to the hydrolysis of the Pro10-Met11 bond. nih.gov
Strategies for Enhancing Peptide Stability in Preclinical Contexts
To overcome the rapid degradation of Apelin-13, various strategies have been developed to enhance its stability in preclinical models. These chemical modifications aim to protect the peptide from enzymatic cleavage while maintaining or improving its biological activity. qub.ac.ukalliedacademies.org
N-terminal Pyroglutamylation: The cyclization of the N-terminal glutamine to form a pyroglutamate (B8496135) ([Pyr1]-apelin-13) is a naturally occurring modification that confers some resistance to degradation by aminopeptidases. researchgate.net
Substitution with Unnatural Amino Acids: Replacing amino acids at known cleavage sites with unnatural or D-amino acids can sterically hinder protease access and improve stability. nih.govnih.gov For example, replacing Phe13 with unnatural amino acids has been shown to increase plasma stability tenfold. nih.gov
Macrocyclization: As mentioned earlier, creating cyclic analogues of Apelin-13 is a highly effective strategy for enhancing stability. researchgate.netmdpi.com
Acylation: The attachment of fatty acid chains (acylation) to the peptide, such as palmitoylation, has been shown to create enzyme-resistant analogues with improved circulating half-lives. nih.gov
Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock the peptide in a specific conformation, which can enhance stability against proteases. nih.gov
These strategies have led to the development of Apelin-13 analogues with significantly improved pharmacokinetic profiles, making them more suitable for in vivo research and potential therapeutic development. acs.orgvub.be
Advanced Research Methodologies and Emerging Avenues for Apelin 13 Peptide Research
In Vitro Model Systems for Apelin-13 (B560349) Peptide Research
In vitro models provide controlled environments to dissect the molecular mechanisms of Apelin-13 action at the cellular level. These systems are indispensable for initial screening, pathway analysis, and understanding fundamental cellular responses to the peptide.
Diverse Cell Culture Lines (e.g., Cardiomyocytes, Neuronal Cells, Macrophages, Endothelial Cells)
A variety of immortalized cell lines have been instrumental in Apelin-13 research, each offering a window into the peptide's function in specific cell types.
Neuronal Cells: The rat adrenal pheochromocytoma cell line, PC12, is a common model for studying neuronal injury. In an oxygen-glucose deprivation (OGD) model designed to simulate spinal cord injury, Apelin-13 demonstrated a protective role by enhancing autophagy and reducing apoptosis mdpi.com.
Cardiomyocytes and Related Lines: While direct cardiomyocyte cell line studies are noted, much research has utilized human embryonic kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells transfected with the human APJ receptor to investigate receptor binding and downstream signaling pathways, such as G-protein activation nih.govnih.govfrontiersin.org. These models are critical for characterizing the fundamental pharmacology of Apelin-13 and its analogues.
Endothelial Cells: The pro-angiogenic properties of Apelin-13 have been studied using bovine aortic endothelial cells (BAECs). In models mimicking high glucose and hypoxic conditions, Apelin-13's pro-angiogenic effects remained intact, acting through Akt/AMPK/eNOS and RhoA/ROCK signaling pathways frontiersin.org.
Cancer Cell Lines: The role of Apelin-13 in cancer progression has been explored using various lines. In MCF-7 human breast adenocarcinoma cells, Apelin-13 was found to promote cell proliferation and invasion, partly through the ERK/AIB1/cyclin D1/MMP-1 signaling pathway thewellbio.com.
Other Specialized Cell Lines: To investigate metabolic effects, 3T3-L1 adipocytes are used to demonstrate that Apelin-13 analogues can stimulate glucose uptake researchgate.netnih.gov. Human lens epithelial B3 (HLE-B3) cells have been used to show Apelin-13's protective effect against oxidative stress-induced apoptosis mdpi.com. For studies on renin production, human Calu-6 and mouse As4.1 cells have been employed nih.gov.
Table 1: Application of Diverse Cell Lines in Apelin-13 Research
| Cell Line | Cell Type | Research Focus | Key Findings |
|---|---|---|---|
| PC12 | Neuronal (Rat Pheochromocytoma) | Neuroprotection in Spinal Cord Injury | Apelin-13 enhances autophagy and attenuates apoptosis following oxygen-glucose deprivation mdpi.com. |
| HEK293 / CHO-K1 | Embryonic Kidney / Ovary | Receptor Binding & Signaling | Used to study APJ receptor pharmacology and G-protein signaling pathways upon Apelin-13 binding nih.govnih.gov. |
| BAECs | Bovine Aortic Endothelial Cells | Angiogenesis | Apelin-13 maintains pro-angiogenic effects under high glucose and hypoxic conditions frontiersin.org. |
| MCF-7 | Human Breast Adenocarcinoma | Cancer Biology | Apelin-13 promotes cell proliferation and invasion via the ERK1/2 signaling pathway thewellbio.com. |
| 3T3-L1 | Mouse Adipocytes | Metabolism | Apelin-13 analogues stimulate glucose uptake nih.gov. |
| HLE-B3 | Human Lens Epithelial Cells | Oxidative Stress | Apelin-13 protects against oxidative stress-induced apoptosis mdpi.com. |
Primary Cell Isolations and Culture Techniques
Primary cells, isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. They retain many of the characteristics of their tissue of origin, providing valuable insights into the effects of Apelin-13.
Primary Neuronal Cultures: Studies using mouse primary cortical neurons have shown that Apelin-13 can prevent apoptosis induced by serum deprivation. This neuroprotective effect involves reducing reactive oxygen species (ROS) generation, mitochondrial depolarization, and caspase-3 activation. Similarly, co-cultures of rat primary cortical glia and neurons have been used to demonstrate Apelin-13's protective effects against pentylenetetrazole-induced neurotoxicity.
Primary Pancreatic Islets: To understand the metabolic role of Apelin-13, primary cultures of isolated mouse islet cells have been utilized. Research shows that stable analogues of Apelin-13 can stimulate insulin (B600854) secretion from these cells, highlighting its potential in regulating glucose homeostasis nih.gov.
Organoid and 3D Culture Systems
Three-dimensional (3D) culture systems and organoids represent a significant leap forward from traditional 2D cell monolayers. Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and functionality of an organ in vitro. While specific published research applying organoid technology to Apelin-13 is still emerging, the potential of these systems is vast.
These advanced models offer a more accurate representation of the complex in vivo environment where cells interact with each other and with the extracellular matrix. For Apelin-13 research, organoid models could be invaluable for:
Studying organ development and disease: Brain, intestinal, or kidney organoids could be used to investigate the influence of Apelin-13 on development and in modeling diseases like diabetic nephropathy or inflammatory bowel disease with greater physiological relevance.
Modeling complex tissue responses: The effect of Apelin-13 on angiogenesis, fibrosis, and tissue repair could be observed in a more realistic 3D context that includes multiple cell types arranged in a tissue-like structure.
Personalized medicine: Patient-derived organoids, particularly from tumors, could be used to test the efficacy of Apelin-13-based therapies on an individual's specific cancer.
In Vivo Animal Models for Apelin-13 Peptide Studies
In vivo animal models are essential for understanding the systemic effects of Apelin-13 and its role in complex physiological and pathological processes that cannot be replicated in vitro.
Genetic Knockout and Transgenic Models
Genetically engineered mouse models have provided fundamental insights into the function of the apelin/APJ system.
APJ Knockout (KO) Models: Mice lacking the APJ receptor (APJ-/-) have been developed to explore the system's essential roles. These models have been instrumental in studying body fluid homeostasis, confirming the involvement of the APJ receptor in regulating the anti-diuretic action of vasopressin.
Apelin Transgenic (Tg) Models: To study the effects of apelin overexpression, transgenic mice have been created. Human apelin-transgenic mice, for instance, showed resistance to high-fat diet-induced obesity. This was attributed to increased energy expenditure, vascular mass, and mitochondrial biogenesis in skeletal muscle, highlighting apelin's role in regulating energy balance.
Induced Pathological Models (e.g., Diabetic, Ischemic, Inflammatory)
Inducing specific diseases in animal models allows researchers to study the therapeutic potential of Apelin-13 in relevant pathological contexts.
Diabetic Models: Several models of diabetes are used to investigate Apelin-13's metabolic and protective effects.
Streptozotocin (B1681764) (STZ)-Induced Diabetes: This model of type 1 diabetes is created by chemically destroying pancreatic beta cells. In STZ-induced diabetic rats, Apelin-13 has been shown to alleviate diabetic nephropathy by promoting nitric oxide production and reducing kidney tissue fibrosis. It also has protective effects against myocardial ischemia-reperfusion injury in this model.
Akita Mice: This is a genetic model of spontaneous type 1 diabetes. In Akita mice, Apelin-13 treatment was found to inhibit the development of diabetic nephropathy by reducing glomerular hypertrophy, renal inflammation, and fibrosis.
High-Fat Diet (HFD)-Induced Obesity: This model mimics aspects of type 2 diabetes. In HFD-fed mice, long-term treatment with acylated Apelin-13 analogues improved glucose tolerance and lipid profiles nih.gov.
Ischemic Models: To study Apelin-13's role in blood vessel formation and tissue protection, ischemia is induced in various tissues. A common model involves the ligation of the femoral artery in mice to induce hindlimb ischemia. In diabetic mice, Apelin-13 administration improved blood flow reperfusion and vascular density in the ischemic limb frontiersin.org. Myocardial ischemia-reperfusion models are also used to show the cardioprotective effects of Apelin-13.
Inflammatory Models: Many induced pathological models have a significant inflammatory component. For example, in the Akita mouse model of diabetic nephropathy, Apelin-13 significantly reduced renal inflammation, as evidenced by decreased levels of inflammatory molecules like MCP-1 and ICAM-1 and reduced macrophage infiltration. Another study used a single prolonged stress method in mice to induce behaviors related to post-traumatic stress disorder (PTSD), finding that Apelin-13 administration suppressed hippocampal neural cell death.
Table 2: Induced Pathological Animal Models in Apelin-13 Research
| Model Type | Induction Method | Animal | Research Focus | Key Findings |
|---|---|---|---|---|
| Diabetic Nephropathy | Streptozotocin (STZ) Injection | Rat | Kidney Protection | Apelin-13 alleviates nephropathy by enhancing nitric oxide and suppressing fibrosis. |
| Diabetic Nephropathy | Akita Mouse (Genetic) | Mouse | Kidney Protection | Apelin-13 inhibits glomerular hypertrophy and renal inflammation. |
| Obesity / Type 2 Diabetes | High-Fat Diet (HFD) | Mouse | Metabolic Regulation | Apelin-13 analogues improve glucose tolerance and lipid profiles nih.gov. |
| Peripheral Ischemia | Femoral Artery Ligation | Mouse | Angiogenesis | Apelin-13 improves blood flow reperfusion and vascular density in diabetic mice frontiersin.org. |
| Myocardial Ischemia | Ischemia-Reperfusion Surgery | Rat | Cardioprotection | Apelin-13 shows protective effects against myocardial injury in diabetic rats. |
| Cognitive Deficit | STZ-induced AD model | Mouse | Neuroprotection | Intranasal Apelin-13 ameliorated cognitive impairment. |
| Inflammatory Stress | Single Prolonged Stress | Mouse | Neuroprotection | Apelin-13 suppressed hippocampal neural cell death in a PTSD model. |
Systemic and Localized Administration Techniques in Animal Models
To investigate the diverse functions of Apelin-13 in vivo, researchers employ various administration techniques in animal models, primarily rats and mice. The choice between systemic and localized delivery is critical, as it helps differentiate the peptide's peripheral effects from its actions within the central nervous system (CNS).
Systemic Administration aims to distribute Apelin-13 throughout the body via the circulatory system. Common methods include:
Intravenous (IV) injection: This route delivers the peptide directly into the bloodstream, allowing for the study of its immediate cardiovascular effects, such as blood pressure regulation mdpi.com. However, studies have shown that IV administration may not replicate the effects of central administration; for instance, IV Apelin-13 did not alter food intake in rats, whereas central administration did researchgate.net.
Intraperitoneal (IP) injection: IP administration is another common method for systemic delivery. Research has demonstrated that, unlike central administration, peripheral injection of Apelin-13 had no effect on gastric emptying in mice, highlighting the distinct roles of central versus peripheral apelinergic pathways nih.gov.
Localized Administration is used to target specific tissues or organs, which is particularly important for studying the neurological functions of Apelin-13. These techniques include:
Intracerebroventricular (ICV) injection: By delivering Apelin-13 directly into the cerebral ventricles, this method bypasses the blood-brain barrier and allows for the investigation of its central effects. ICV administration has been shown to reduce food intake, delay gastric emptying, and exert neuroprotective effects by inhibiting apoptosis following cerebral ischemia researchgate.netnih.govmdpi.comacs.org.
Direct Microinjection: For even greater precision, researchers perform microinjections into specific brain regions. For example, injecting Apelin-13 directly into the paraventricular nucleus (PVN) of the hypothalamus has been used to examine its role in regulating sympathetic nerve activity .
Intranasal Administration: This non-invasive method is an emerging technique for delivering peptides to the brain. Intranasal Apelin-13 has been used to study its potential in ameliorating cognitive deficits in animal models of neurodegenerative diseases nih.gov.
The comparative use of these methods has been pivotal in establishing that Apelin-13 has distinct central and peripheral mechanisms of action.
| Administration Technique | Route | Primary Target | Key Research Findings |
| Systemic | |||
| Intravenous (IV) | Into the bloodstream | Whole body | Induces a depressor (blood pressure lowering) response mdpi.com. |
| Intraperitoneal (IP) | Into the peritoneal cavity | Whole body | Does not affect gastric emptying, unlike central administration nih.gov. |
| Localized | |||
| Intracerebroventricular (ICV) | Into cerebral ventricles | Central Nervous System | Reduces food intake and delays gastric transit researchgate.netnih.gov. Inhibits apoptosis after cerebral ischemia mdpi.comacs.org. |
| Microinjection | Into specific brain nuclei (e.g., PVN) | Specific brain regions | Increases sympathetic nerve activity . |
| Intranasal | Through the nasal cavity | Central Nervous System | Can deliver the peptide to the brain for neuroprotective studies nih.gov. |
Analytical and Molecular Techniques in Apelin-13 Peptide Research
A variety of analytical and molecular biology techniques are indispensable for dissecting the mechanisms of Apelin-13 action at the cellular and subcellular levels. These assays allow for the characterization of receptor binding, functional cellular responses, and changes in gene and protein expression.
Receptor Binding Assays (e.g., Radioligand Binding, Competition Assays)
Receptor binding assays are fundamental for quantifying the affinity of Apelin-13 and its analogues for the APJ receptor. These assays provide critical data on binding kinetics and receptor density.
Radioligand Binding Assays: These assays use a radioactively labeled form of an apelin peptide, most commonly [¹²⁵I]-Apelin-13 or [¹²⁵I]-(Pyr¹)-Apelin-13, to track its binding to the receptor mdpi.com. In saturation binding experiments, increasing concentrations of the radioligand are incubated with tissues or cell membranes expressing the APJ receptor. This allows for the determination of the receptor density (Bmax) and the dissociation constant (Kd), which indicates the ligand's binding affinity researchgate.netmdpi.com.
Competition Assays: In this format, a fixed concentration of the radioligand competes for receptor binding with varying concentrations of an unlabeled compound (the "competitor"), such as Apelin-13 itself or a potential drug candidate. These experiments are used to determine the inhibitor constant (Ki) of the unlabeled compound, which is a measure of its binding affinity mdpi.com. These assays have been instrumental in characterizing the binding properties of various apelin isoforms and synthetic ligands in tissues like the human heart mdpi.commdpi.com.
Functional Cell-Based Assays (e.g., cAMP Accumulation, Calcium Flux, Reporter Gene Assays)
Functional assays measure the downstream cellular consequences of Apelin-13 binding to its receptor, providing insights into signal transduction pathways.
cAMP Accumulation Assays: The APJ receptor is a Gi-coupled receptor. Upon activation by Apelin-13, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional assays often measure the ability of Apelin-13 to inhibit forskolin-stimulated cAMP production in a dose-dependent manner nih.govfrontiersin.org. The amount of cAMP is typically quantified using methods like enzyme-linked immunosorbent assay (ELISA) frontiersin.org.
Calcium Flux Assays: Apelin-13 stimulation can also trigger the release of calcium (Ca²⁺) from intracellular stores, a key second messenger in many signaling pathways frontiersin.org. These assays use fluorescent calcium indicators, such as Fluo-4, which increase in fluorescence intensity upon binding to Ca²⁺. The change in fluorescence provides a real-time measurement of the intracellular calcium response to Apelin-13 frontiersin.orgnih.gov.
Reporter Gene Assays: These assays link receptor activation to the expression of an easily measurable reporter gene, such as luciferase. When Apelin-13 activates the APJ receptor and its associated signaling pathway, the transcription of the reporter gene is modulated. The resulting change in light output (for luciferase) or color (for other reporters) serves as a readout of receptor activity.
Proteomic and Metabolomic Approaches for Pathway Elucidation
While research on Apelin-13 has traditionally focused on specific, well-defined signaling pathways, broader, unbiased techniques like proteomics and metabolomics offer powerful tools for discovering novel molecular networks and biomarkers.
Proteomics: This involves the large-scale study of the proteome—the entire set of proteins expressed by a cell or tissue. Using techniques like mass spectrometry, proteomics can identify and quantify thousands of proteins simultaneously. This approach could be applied to cells stimulated with Apelin-13 to map global changes in protein expression and phosphorylation, potentially uncovering new signaling nodes and downstream effector proteins beyond the known PI3K/Akt and MAPK/Erk pathways.
Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. As Apelin-13 is known to play a significant role in regulating energy metabolism, untargeted metabolomics could provide a detailed snapshot of the metabolic shifts it induces in glucose, lipid, and amino acid pathways researchgate.netnih.govresearchgate.net. Liquid chromatography-mass spectrometry (LC-MS) is a key technology in this field, capable of identifying hundreds to thousands of metabolites and revealing how Apelin-13 modulates the metabolic state of a cell or organism .
While the application of global proteomics and metabolomics for pathway discovery in Apelin-13 research is still an emerging area, these approaches hold immense potential for providing a more holistic understanding of its complex biological functions.
Gene Expression Analysis (qRT-PCR, RNA Sequencing)
Analyzing changes in gene expression is crucial for understanding how Apelin-13 signaling is translated into longer-term cellular responses.
Quantitative Real-Time PCR (qRT-PCR): This is a widely used, sensitive, and specific method for measuring the messenger RNA (mRNA) levels of particular genes. In Apelin-13 research, qRT-PCR is routinely used to quantify the expression of the apelin gene (APLN) and its receptor gene (APLNR) in various tissues and under different physiological or pathological conditions, such as in response to high glucose researchgate.netnih.gov.
RNA Sequencing (RNA-Seq): This next-generation sequencing technique provides a comprehensive, unbiased view of the entire transcriptome (all RNA molecules) in a sample. RNA-Seq can be used to identify all genes that are up- or down-regulated following Apelin-13 treatment, offering a global perspective on the transcriptional programs it controls. This can lead to the discovery of novel downstream target genes and pathways that mediate the peptide's effects researchgate.net.
Protein Expression Analysis (Western Blotting, Immunohistochemistry)
To confirm that changes in gene expression lead to corresponding changes at the protein level, and to study protein localization and signaling events, researchers rely on antibody-based techniques.
Western Blotting: This technique is a cornerstone of Apelin-13 research, used to detect and quantify specific proteins in a sample. It has been extensively applied to measure the protein levels of Apelin and the APJ receptor, and to probe the activation of signaling pathways by detecting the phosphorylated (activated) forms of key proteins like Akt and Erk mdpi.comnih.govresearchgate.netnih.gov.
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These microscopic techniques use antibodies to visualize the location of specific proteins within a tissue slice (IHC) or in cultured cells (ICC). IHC has been vital for mapping the distribution of the APJ receptor in different organs, such as the brain and kidneys, providing anatomical context for Apelin-13's actions nih.gov. ICC is used to observe the subcellular localization of these proteins within individual cells.
| Analytical Technique | Principle | Key Applications in Apelin-13 Research |
| Receptor Binding Assays | Measures direct interaction of ligands with the APJ receptor. | Determining binding affinity (Kd, Ki) and receptor density (Bmax) of Apelin-13 and its analogues mdpi.com. |
| Functional Cell-Based Assays | Quantifies downstream cellular responses after receptor activation. | Measuring changes in cAMP, intracellular calcium, and reporter gene activity to confirm functional agonism/antagonism nih.govfrontiersin.org. |
| Proteomics/Metabolomics | Large-scale, unbiased analysis of all proteins or metabolites. | Identifying novel signaling pathways and metabolic signatures affected by Apelin-13 . |
| Gene Expression Analysis | Measures mRNA levels of specific genes or the entire transcriptome. | Quantifying APLN and APLNR mRNA (qRT-PCR) researchgate.netnih.gov; discovering novel gene targets (RNA-Seq) researchgate.net. |
| Protein Expression Analysis | Uses antibodies to detect and localize specific proteins. | Quantifying Apelin, APJ, and signaling proteins (Western Blot) mdpi.comnih.govresearchgate.net; visualizing protein distribution in tissues (IHC). |
Microscopic and Imaging Techniques
Advanced microscopic and imaging techniques are crucial for visualizing the cellular and subcellular dynamics of Apelin-13 and its interaction with the apelin receptor (APJ). Confocal fluorescence microscopy, in particular, has been instrumental in characterizing the binding and internalization of apelin peptides. In these studies, apelin isoforms are often labeled with fluorescent tags, such as Alexa Fluor 647 (apelin647), to track their localization.
Research utilizing CHO-K1 cells transiently transfected with wild-type or variant apelin receptor constructs tagged with eGFP (enhanced Green Fluorescent Protein) has provided significant insights. By treating these cells with fluorescently labelled apelin, researchers can visualize ligand binding to the receptor on the cell membrane. These imaging techniques have been used to compare the binding of different apelin isoforms and synthetic ligands, revealing differences in receptor expression and ligand binding capabilities among various receptor variants. researchgate.net For instance, non-specific binding can be determined by co-treating cells with the fluorescent peptide and an excess of an unlabeled competitor, such as [Pyr¹]apelin-13, allowing for the specific visualization of receptor-mediated binding. researchgate.net These imaging studies are fundamental for understanding the initial steps of receptor activation and subsequent cellular responses, such as receptor internalization. researchgate.netfrontiersin.org
Mass Spectrometry-Based Methods for Peptide Quantification and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific quantification of Apelin-13 and the identification of its metabolites in biological fluids. researchgate.netnih.govchemrxiv.org Standard methods like immunoaffinity assays often lack the specificity to distinguish between different apelin isoforms, a critical limitation given that signaling can be isoform-dependent. chemrxiv.org LC-MS/MS methods overcome this by separating the peptides before detection, allowing for precise measurement of isoforms like apelin-12, apelin-13, [Pyr1]-apelin-13, and apelin-17 in human plasma with detection limits in the picomolar range. chemrxiv.org
A significant application of this technology has been in the study of Apelin-13 metabolism in humans. To investigate its stability, researchers have developed robust and reproducible LC-MS/MS methods to quantify intact [Pyr1]apelin-13 and identify its breakdown products in vivo. researchgate.netnih.gov In one such study, after a 120-minute infusion of [Pyr1]apelin-13 into healthy volunteers, the circulating concentration of the intact peptide was found to be 58.3 ± 10.5 ng/ml. researchgate.netnih.gov The analysis revealed that [Pyr1]apelin-13 is cleaved at both its N- and C-termini, with the C-terminus being more susceptible to cleavage. researchgate.netnih.gov This detailed metabolic profiling is crucial for the development of stabilized apelin analogues for therapeutic use, suggesting that modifications to protect the C-terminus could prolong the peptide's half-life and activity. nih.gov
The major metabolites of [Pyr1]apelin-13 identified in human plasma are detailed in the table below.
| Metabolite Identified | Retention Time (minutes) | Key Finding |
| [Pyr1]apelin-13 | 8.80 | Intact parent peptide. |
| [Pyr1]apelin-13(1-12) | 6.26 | One of the most abundant metabolites, indicating C-terminal cleavage. researchgate.netnih.gov |
| [Pyr1]apelin-13(1-10) | 4.29 | An abundant C-terminal truncated metabolite. researchgate.netnih.gov |
| [Pyr1]apelin-13(1-8) | 3.25 | Further C-terminal degradation product. researchgate.net |
| [Pyr1]apelin-13(1-7) | 4.22 | C-terminal truncated metabolite. researchgate.net |
| [Pyr1]apelin-13(1-6) | 5.09 | One of the most abundant C-terminal truncated metabolites. researchgate.netnih.gov |
| [Pyr1]apelin-13(1-5) | 5.88 | Further C-terminal degradation product. researchgate.net |
Data derived from studies using Orbitrap Mass Spectrometry for metabolite identification. researchgate.net
Computational and Structural Biology Approaches
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction between Apelin-13 and the apelin receptor at an atomic level. nih.govnih.govmdpi.com These simulations provide insights into the binding poses, conformational changes, and stability of the peptide-receptor complex, which are difficult to capture through experimental methods alone. mdpi.com
Molecular docking studies have been employed to predict the binding affinity and orientation of Apelin-13 within the receptor's binding pocket. mdpi.commdpi.com These studies consistently show that Apelin-13 exhibits superior binding strength to key cardiovascular receptors compared to other therapeutic peptides, with calculated binding affinities ranging from -15.6 to -21.7 kcal/mol. mdpi.com Simulations have been particularly useful in exploring the crucial 'RPRL' motif of Apelin-13, which is indispensable for receptor activation. nih.govnih.gov
MD simulations, often performed over nanosecond timescales, complement docking studies by revealing the dynamic nature of the interaction. nih.govmdpi.com These simulations have been used in conjunction with crystal structures to refine the understanding of Apelin-13's binding mode and specificity. nih.gov For example, after determining the crystal structure of the human apelin receptor, MD simulations were used to model the binding of the native apelin-13 peptide to the wild-type receptor, providing a more complete mechanistic picture of ligand recognition. nih.gov These computational approaches are integral to the rational design of novel apelin receptor agonists and antagonists with improved pharmacological properties. youtube.com
Receptor Structure Elucidation
The three-dimensional structure of the apelin receptor (APJ or APLNR), a class A G-protein coupled receptor (GPCR), has been successfully elucidated using high-resolution techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM). nih.govspring8.or.jpnih.govnih.gov These structural breakthroughs have provided unprecedented insight into how Apelin-13 and other ligands bind to and activate the receptor.
The first crystal structure of the human apelin receptor was solved at a 2.6 Å resolution, showing the receptor in complex with a designed cyclic peptide agonist that mimics apelin. nih.govnih.gov This structure revealed a two-site ligand binding mode and highlighted key residues involved in ligand recognition. nih.gov
More recently, cryo-EM has revolutionized the field by enabling the visualization of the receptor in more native-like states, such as when coupled to its downstream signaling partner, the heterotrimeric G protein (Gi). spring8.or.jpnih.govnih.gov Cryo-EM studies of the apelin-13-bound APJ-Gi complex have revealed that the receptor can exist and signal as both a monomer and a homodimer. spring8.or.jpnih.gov In the dimeric structure, apelin-13 was found to bind exclusively to one protomer that is coupled to the Gi protein, indicating a distinct ligand-binding behavior within the dimer. nih.gov These high-resolution structures provide a precise molecular template essential for further pharmacological studies and for the structure-based design of new drugs targeting the apelin system for cardiovascular diseases. spring8.or.jpnih.gov
| Technique | Ligand | Resolution | Key Findings |
| X-ray Crystallography | Apelin mimetic peptide agonist | 2.6 Å | Revealed a two-site ligand binding mode. nih.gov |
| X-ray Crystallography | Small-molecule agonist (cmpd644) | 2.7 Å | Provided a detailed view of small-molecule binding. spring8.or.jp |
| Cryo-EM | Apelin-13 | ~3.0 Å | Solved the structure of the APJ-Gi complex, showing both monomeric and dimeric forms. nih.gov |
| Cryo-EM | Small-molecule agonist (cmpd644) | N/A | Showed coexistence of homodimers and monomers in the ligand-bound, G protein-coupled state. spring8.or.jp |
| Cryo-EM | Endogenous peptide ELA | N/A | Demonstrated mixed stoichiometric states (2:1 and 1:1 receptor:G protein). nih.gov |
Emerging Research Directions and Future Perspectives
Interplay with Other Peptide Systems and Receptors
A significant and emerging area of research is the complex interplay between the apelin system and other signaling pathways, which can modulate its physiological effects. This crosstalk occurs at various levels, from receptor heterodimerization to the convergence of downstream intracellular signaling cascades. Understanding these interactions is key to fully elucidating the role of Apelin-13 in health and disease.
Evidence suggests that the apelin receptor can form heterodimers with other GPCRs, which can selectively alter intracellular signal transduction. researchgate.net Furthermore, the signaling pathways activated by Apelin-13 often intersect with those of other critical systems. For instance, in breast cancer cells, a potential crosstalk between the apelin receptor (APLNR) and the Estrogen Receptor (ER) has been proposed, which could influence cell growth and autophagy. researchgate.net In the context of angiogenesis in myocardial endothelial cells, Apelin-13 promotes a crosstalk between AMP-activated protein kinase (AMPK) and Akt signaling pathways. nih.gov
The apelin system also interacts with major metabolic and endocrine pathways. Apelin expression in adipose tissue is regulated by insulin, and conversely, apelin can inhibit insulin secretion, indicating a feedback loop between the two systems. guidetopharmacology.org In the central nervous system, the anorexic effects of Apelin-13 appear to be mediated, at least in part, through the corticotropin-releasing factor (CRF) receptor, suggesting a link between the apelin system and stress/satiety regulation. researchgate.net
| Interacting System/Receptor | Context | Nature of Interaction |
| Estrogen Receptor (ER) | Breast Cancer Cells | Proposed crosstalk modulating autophagy and cell growth. researchgate.net |
| AMP-activated protein kinase (AMPK) / Akt | Myocardial Angiogenesis | Apelin-13 stimulates crosstalk between these two kinase signaling pathways. nih.gov |
| Insulin System | Adipose Tissue / Pancreas | Mutual regulation: Insulin stimulates apelin expression, while apelin inhibits insulin secretion. guidetopharmacology.org |
| Corticotropin-releasing factor (CRF) Receptor | Central Nervous System | The food intake-inhibiting effect of central Apelin-13 may be mediated by CRF receptors. researchgate.net |
| Other GPCRs | General | Potential for APJ to form heterodimers, selectively modulating signaling pathways. researchgate.net |
Development of Novel Apelin-13 Peptide Analogs with Enhanced Specificity
The therapeutic potential of native Apelin-13 is limited by its poor pharmacokinetic profile, primarily due to rapid proteolytic degradation in vivo. acs.org This has spurred the development of modified Apelin-13 analogs with improved stability, receptor affinity, and signaling specificity. Research efforts are largely concentrated on modifying the C-terminus of the peptide, which is a critical determinant of its affinity and signaling properties. acs.org
Structural Modifications and Biased Agonism:
A key strategy in developing new analogs is the concept of biased agonism . The APJ receptor, upon activation, can signal through G protein-dependent pathways or β-arrestin-dependent pathways. Biased agonists are designed to selectively activate one pathway over the other, which can enhance therapeutic effects while minimizing potential adverse reactions.
C-Terminal Modifications: Researchers have synthesized a variety of [Pyr1]-apelin-13 analogs by substituting the Pro12 and Phe13 residues with unnatural, conformationally constrained amino acids. acs.org These modifications aim to restrict the peptide's conformation, potentially increasing its binding affinity and influencing its signaling profile. For instance, the introduction of Nα-alkylated dipeptides at the C-terminus has led to analogs with subnanomolar binding affinity and significantly improved plasma stability. nih.govacs.org Some of these analogs exhibit unique biased agonism, favoring Gαi1 protein activation over β-arrestin2 recruitment. nih.govacs.org
Cyclization: Macrocyclic analogs of Apelin-13 have been designed to show potent bias toward G protein activation over β-arrestin recruitment. These cyclic structures provide conformational constraint, which can improve both stability and receptor interaction. nih.govacs.org
Alanine (B10760859) Substitution: Early modifications, such as replacing the C-terminal phenylalanine with alanine (Apelin-13(F13A)), resulted in a loss of hypotensive function and even produced an antagonist effect, highlighting the critical role of this final amino acid in receptor activation. oup.comnih.gov
These synthetic strategies have yielded potent Apelin-13 analogs with significantly enhanced stability and specific signaling properties, making them valuable tools for further research and potential therapeutic development. acs.orgnih.govacs.org
Interactive Data Table: Pharmacological Properties of Selected Apelin-13 Analogs
| Analog | Modification | Binding Affinity (Ki, nM) | Gαi1 Activation (EC50, nM) | β-arrestin2 Recruitment (EC50, nM) | Plasma Half-life (t1/2) | Reference |
|---|---|---|---|---|---|---|
| [Pyr1]-apelin-13 (Native) | None | 0.7 | 1.1 | - | ~0.5 h | nih.govacs.org |
| Compound 47 | Pro12-Phe13 replaced by Aia-Phe | 0.08 | - | - | 5.8 - 7.3 h | acs.org |
| Compound 53 | Pro12-Phe13 replaced by 1Nal–Dbzg | 0.08 | (Potent Gα12 activator) | - | 5.8 - 7.3 h | acs.org |
| SBL-AP-058 | N-alkyl modification at 1-Nal12-Phe13 | 0.12 - 0.17 | 0.4 - 0.9 | 275 (Partial Agonist) | > 7 h | nih.govacs.org |
Advanced Research Methodologies:
The characterization of these novel analogs and the deeper study of Apelin-13's signaling pathways rely on a suite of advanced research techniques:
Bioluminescence Resonance Energy Transfer (BRET): BRET-based biosensors are extensively used to assess the ability of Apelin-13 analogs to trigger specific signaling pathways, such as the activation of Gαi1, Gα12, and the recruitment of β-arrestin2 in living cells. acs.orgresearchgate.netnih.gov This technology is crucial for identifying and characterizing biased agonists. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method has been developed for the detection and quantification of intact [Pyr1]apelin-13 and its metabolites in human plasma. nih.gov LC-MS/MS studies have revealed that the C-terminus of the peptide is particularly susceptible to cleavage, providing a rationale for designing analogs with C-terminal modifications to enhance stability. nih.gov
Solid-Phase Peptide Synthesis (SPPS): Standard Fmoc-based SPPS is the foundational technique used to create the diverse range of Apelin-13 analogs, incorporating both natural and unnatural amino acids to achieve desired pharmacological properties. nih.govacs.org
Radioligand Binding Assays: These assays are used to determine the binding affinity of modified analogs for the APJ receptor, providing a quantitative measure of how structural changes impact receptor interaction. acs.org
Role in Cellular Homeostasis Beyond Current Understandings
Emerging research reveals that Apelin-13's influence extends far beyond its established cardiovascular and metabolic roles, playing a critical part in fundamental cellular processes that maintain homeostasis. It is now recognized as a key regulator of cellular stress responses, including autophagy, apoptosis, and endoplasmic reticulum (ER) stress. nih.gov
Regulation of Autophagy and Apoptosis: Apelin-13 demonstrates a significant capacity to modulate autophagy—a cellular recycling process—and apoptosis, or programmed cell death. In the context of cerebral ischemia/reperfusion injury, Apelin-13 has been shown to provide neuroprotection by inhibiting excessive autophagy and apoptosis. nih.gov It achieves this by increasing the expression of the anti-apoptotic protein Bcl-2 and activating the PI3K/Akt/mTOR signaling pathway. nih.gov The upregulation of Bcl-2 not only hinders apoptosis by altering the Bcl-2/Bax ratio but also inhibits Beclin1-dependent autophagy. nih.gov Similarly, in podocytes, which are critical for kidney function, Apelin-13 can protect against ischemia-reperfusion injury by enhancing autophagy, which in turn inhibits apoptosis. nih.gov This context-dependent regulation highlights the complexity of Apelin-13's role in cell survival.
Modulation of Endoplasmic Reticulum (ER) Stress: ER stress is a condition where unfolded or misfolded proteins accumulate in the endoplasmic reticulum, leading to cellular dysfunction and apoptosis. Apelin-13 has been shown to attenuate ER stress-associated apoptosis. spandidos-publications.com For example, in a cellular model of Parkinson's disease, Apelin-13 pretreatment inhibited the upregulation of ER stress markers like GRP78 and CHOP. spandidos-publications.com However, in other contexts, such as in cardiomyocytes, Apelin-13 can induce ER stress and autophagy as part of a hypertrophic response, suggesting its role is highly dependent on the cell type and physiological condition. nih.gov
Oxidative Stress and Inflammation: Apelin-13 participates in the regulation of oxidative stress. nih.gov It can protect endothelial cells from hydrogen peroxide-induced cell death by reducing intracellular reactive oxygen species (ROS). researchgate.net This protective effect helps maintain the integrity of the endothelium under oxidative stress conditions. researchgate.net Furthermore, Apelin-13 has been found to suppress inflammation in models of ischemic stroke. nih.gov
Interactive Data Table: Apelin-13's Effect on Cellular Homeostasis Markers
| Cellular Process | Condition | Key Markers Modulated by Apelin-13 | Observed Effect | Reference |
|---|---|---|---|---|
| Apoptosis | Cerebral Ischemia/Reperfusion | ↑ Bcl-2/Bax ratio, ↓ Cleaved Caspase-3 | Inhibition of neuronal apoptosis | nih.gov |
| Autophagy | Cerebral Ischemia/Reperfusion | ↓ LC3B, ↓ Beclin1, ↑ p62, ↑ p-mTOR | Inhibition of excessive autophagy | nih.gov |
| Autophagy | Podocyte Ischemia/Reperfusion | ↓ p-mTOR | Enhancement of protective autophagy | nih.gov |
| ER Stress | MPP+-induced neurotoxicity | ↓ GRP78, ↓ CHOP, ↓ Cleaved Caspase-12 | Attenuation of ER stress-associated apoptosis | spandidos-publications.com |
| ER Stress | Cardiomyocyte Hypertrophy | ↑ Bip, ↑ CHOP | Induction of ER stress | nih.gov |
| Oxidative Stress | H2O2-treated endothelial cells | ↓ Intracellular ROS | Protection against oxidative damage | researchgate.net |
These expanding roles underscore the importance of the apelin/APJ system as a multifaceted regulator of cellular health and a promising target for therapeutic intervention in a wide range of diseases characterized by disruptions in cellular homeostasis.
Q & A
Basic: What experimental models are commonly used to evaluate the metabolic effects of Apelin-13 tritrifluoroacetate?
Answer:
Rodent models are widely employed to assess metabolic effects, with intraperitoneal administration of Apelin-13 at doses ranging from 30–300 μg/kg in male rats. Key methodologies include:
- Dose-response analysis : Comparing body weight changes, cumulative food intake (measured during light/dark cycles), and serum hormone levels (e.g., leptin, ghrelin) across treatment groups .
- Behavioral metrics : Quantifying locomotor activity (steps, jumps) and feeding behaviors (pecks, exploratory food interactions) to distinguish orexigenic effects from general activity changes .
Advanced: How does this compound modulate neuroinflammatory responses after subarachnoid hemorrhage (SAH)?
Answer:
In SAH rat models, Apelin-13 (25–100 μg/kg) attenuates neuroinflammation via:
- Cytokine profiling : Measuring TNF-α and IL-1β reductions in cerebrospinal fluid using ELISA.
- APJ receptor dependency : Co-administering the APJ antagonist ML221 to confirm receptor-mediated suppression of caspase-3 and Bax (pro-apoptotic markers) and upregulation of Bcl-2 (anti-apoptotic) in cortical tissue .
- Neuron-microglia co-cultures : Validating anti-inflammatory effects through microglial apoptosis inhibition and neuronal survival assays .
Basic: What biomarkers are used to assess Apelin-13’s response to physical exertion?
Answer:
In human studies (e.g., professional athletes):
- Circulating peptides : Quantifying apelin-13, apelin-36, and endothelin-1 levels pre/post maximal exercise via immunoassays.
- Functional metrics : Correlating apelin-13 levels with oxygen consumption (VO₂ max), heart pumping capacity (ejection fraction), and lactate thresholds .
- Control markers : Monitoring NT-proBNP to exclude confounding cardiac stress .
Advanced: What molecular mechanisms underlie Apelin-13’s inhibition of osteoclastogenesis in prosthetic-related osteolysis?
Answer:
In murine models of titanium particle-induced osteolysis:
- Nrf2 pathway activation : Western blotting and qPCR to measure Nrf2 upregulation, which suppresses NLRP3 inflammasome activity and pyroptosis.
- Histomorphometry : Quantifying bone resorption pits and osteoclast counts (TRAP staining) in calvarial tissue.
- In vitro assays : Differentiating bone marrow-derived macrophages into osteoclasts with RANKL, then treating with Apelin-13 to assess tartrate-resistant acid phosphatase (TRAP) activity and NFATc1 expression .
Basic: How is dose-dependent efficacy of Apelin-13 evaluated in neurological studies?
Answer:
- Graded dosing : Administering 25, 50, and 100 μg/kg Apelin-13 in SAH rats to establish dose-response curves for brain edema (wet-dry weight method) and neurological deficits (Garcia scoring system).
- CSF sampling : Validating anti-apoptotic effects via caspase-3/Bax downregulation at higher doses .
Advanced: How does Apelin-13 interact with NAD(P)H oxidase in the rostral ventrolateral medulla (RVLM) to regulate blood pressure?
Answer:
- Microinjection protocols : Delivering Apelin-13 directly into the RVLM of rats while monitoring arterial pressure and renal sympathetic nerve activity.
- Pharmacological inhibition : Pretreating with gp91ds-tat (NAD(P)H oxidase inhibitor) to block superoxide production and neuronal firing (patch-clamp electrophysiology in ventral brainstem cultures) .
- Receptor specificity : Excluding angiotensin II receptor involvement using losartan and PD123319 antagonists .
Advanced: How can contradictory findings on Apelin-13’s feeding effects (orexigenic vs. hypophagic) be reconciled?
Answer:
Contradictions arise from model-specific receptor interactions:
- Rat studies (orexigenic) : Ghrelin-mediated pathways dominate, with serum leptin/NPY profiling .
- Avian models (hypophagic) : CRF1/CRF2 and MC3/MC4 receptor antagonism (using BIBP-3226, BIIE 0246) negates hypophagia, suggesting species-specific neuropeptide crosstalk .
- Experimental design : Comparing administration routes (intraperitoneal vs. central), dosing schedules, and behavioral contexts (stress-induced vs. free feeding) .
Basic: What methodologies confirm APJ receptor dependency in Apelin-13’s effects?
Answer:
- Antagonist co-treatment : Using ML221 to reverse neuroprotection (e.g., restored caspase-3 activity in SAH models) or cardiovascular effects (e.g., blunted pressor response in RVLM studies) .
- Receptor expression profiling : Immunohistochemistry for APJ in target tissues (e.g., temporal cortex, RVLM neurons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
